molecular formula C22H31N9O3 B605784 AZD-8835 CAS No. 1620576-64-8

AZD-8835

Cat. No.: B605784
CAS No.: 1620576-64-8
M. Wt: 469.5 g/mol
InChI Key: ZGRDYKFVDCFJCZ-UHFFFAOYSA-N
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Description

PI3Kalpha Inhibitor AZD8835 is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA), with potential antineoplastic activity. PI3K alpha inhibitor AZD8835 selectively binds to and inhibits PIK3CA and its mutated forms, in the PI3K/Akt (protein kinase B) /mammalian target of rapamycin (mTOR) pathway. This results in both apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting PIK3CA, this agent may be more efficacious and less toxic than pan-PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is often found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to chemo- and radio-therapy. PIK3CA, one of the most frequently mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K.
AZD-8835 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
antineoplastic;  structure in first source

Properties

IUPAC Name

1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRDYKFVDCFJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620576-64-8
Record name AZD-8835
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Record name 1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]-1-piperidyl]-3-hydroxy-propan-1-one
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Record name AZD-8835
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-8835 in PIK3CA Mutant Cells: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of AZD-8835, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) alpha (PI3Kα) and delta (PI3Kδ), with a particular focus on its activity in cancer cells harboring activating mutations in the PIK3CA gene. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the signaling pathways and experimental workflows involved in its investigation.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits the p110α and p110δ catalytic subunits of the class I PI3K family.[1][2] The PIK3CA gene, which encodes the p110α subunit, is one of the most frequently mutated oncogenes in human cancers, leading to constitutive activation of the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, which are often dysregulated in cancer.[1]

This compound demonstrates preferential growth inhibition in cancer cell lines with PIK3CA mutations.[3][4] By binding to and inhibiting the mutated PI3Kα protein, this compound blocks the downstream signaling cascade, leading to reduced phosphorylation of Akt and other pathway effectors.[5][6] This inhibition ultimately results in cell cycle arrest and apoptosis in PIK3CA-dependent tumor cells.[1][3] The dual inhibition of PI3Kδ may also contribute to its anti-cancer activity, potentially through modulation of the tumor microenvironment.[7][8]

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized by its potent enzymatic inhibition and cellular activity, particularly in PIK3CA-mutant cancer models.

Table 1: Enzymatic and Cellular Activity of this compound
TargetAssay TypeIC50 (nM)Cell LineIC50 (µM)
PI3Kα (wild type)Enzyme Assay6.2[5][8]--
PI3Kα (E545K mutant)Enzyme AssayN/A--
PI3Kα (H1047R mutant)Enzyme AssayN/A--
PI3KδEnzyme Assay5.7[5][8]--
PI3KβEnzyme Assay431[5][8]--
PI3KγEnzyme Assay90[5][8]--
p-Akt (PI3Kα-sensitive)Cellular Assay-BT474 (PIK3CA mutant)0.057[5][6]
p-Akt (PI3Kδ-sensitive)Cellular Assay-JeKo-10.049[5][6]
p-Akt (PI3Kβ-sensitive)Cellular Assay-MDA-MB-468 (PTEN null)3.5[5][6]
p-Akt (PI3Kγ-sensitive)Cellular Assay-RAW2640.53[5][6]
Table 2: Growth Inhibition (GI50) in Breast Cancer Cell Lines
Cell LinePIK3CA Mutation StatusGI50 (µM)
BT474Mutant< 1.0[2][3]
MCF7Mutant< 1.0[2][3]
T47DMutant< 1.0[2][3]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelDosing ScheduleAntitumor Activity
BT474100mg/kg BID, days 1 & 4 weekly (IHDS)-36% tumor regression[8]
SKOV3 (PIK3CA H1047R)25 mg/kg BID (chronic)Excellent tumor growth inhibition[6]
Combination with other agentsIntermittent High-Dose Scheduling (IHDS)Up to 92% regression[2][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) (mutated in cancer) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Cycle Cell Cycle Progression AKT->Cell_Cycle Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Translation AZD8835 This compound AZD8835->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select PIK3CA-mutant and wild-type cell lines Cell_Viability Cell Viability/Proliferation Assay (e.g., IncuCyte, CellTiter-Glo) Cell_Lines->Cell_Viability Treat with this compound Western_Blot Western Blot Analysis for Pathway Modulation (p-Akt, p-S6K, etc.) Cell_Viability->Western_Blot Confirm On-Target Effect Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Investigate Cellular Response Apoptosis_Assay Apoptosis Assay (Cleaved Caspase-3, PARP cleavage) Cell_Cycle->Apoptosis_Assay Xenograft Establish Tumor Xenografts in Immunocompromised Mice Apoptosis_Assay->Xenograft Transition to In Vivo Studies Dosing Administer this compound (e.g., continuous or IHDS) Xenograft->Dosing Tumor_Measurement Monitor Tumor Growth and Body Weight Dosing->Tumor_Measurement PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Tumor_Measurement->PK_PD

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for Pathway Analysis
  • Objective: To assess the inhibition of the PI3K pathway by measuring the phosphorylation status of key downstream proteins.

  • Cell Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours), then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-Akt (Ser473), total Akt, p-S6 ribosomal protein, total S6, cleaved PARP, and cleaved caspase-3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assays
  • Objective: To determine the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: Plates are incubated for a period of 3-5 days.

  • Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels, or by using an IncuCyte live-cell imaging system to monitor cell confluency over time.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: PIK3CA-mutant human cancer cells (e.g., BT474, MCF7) are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

  • Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally according to different schedules, such as continuous daily dosing or intermittent high-dose scheduling (IHDS).[2][3]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated. For some studies, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-Akt).

Resistance Mechanisms

While this compound shows promise in PIK3CA-mutant cancers, potential resistance mechanisms are an important consideration. Preclinical studies have identified that KRAS mutations may be a marker of resistance to this compound.[3] Additionally, though not specifically studied for this compound, acquired resistance to other PI3Kα inhibitors has been associated with the emergence of secondary mutations in PIK3CA that alter the drug-binding pocket, as well as genomic alterations in other components of the PI3K pathway, such as PTEN loss and activating AKT1 mutations.[9]

Clinical Development

A Phase I clinical trial (NCT02260661) has been completed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound as a single agent and in combination with fulvestrant in patients with advanced solid malignancies, with a focus on those with PIK3CA mutations.[10]

Conclusion

This compound is a selective dual PI3Kα/δ inhibitor that demonstrates potent preclinical activity against cancer cells with activating PIK3CA mutations. Its mechanism of action is centered on the direct inhibition of the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis. The exploration of intermittent high-dose scheduling offers a promising strategy to enhance its therapeutic index. Further clinical investigation is warranted to fully elucidate its efficacy and to better understand and overcome potential resistance mechanisms.

References

AZD-8835: A Technical Guide to its PI3K Alpha and Delta Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phosphatidylinositol 3-kinase (PI3K) inhibitor, AZD-8835, with a core focus on its selectivity for the alpha (α) and delta (δ) isoforms. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective dual inhibitor of PI3Kα and PI3Kδ isoforms, which are key components of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in various cancers, making PI3K isoforms attractive therapeutic targets. This compound's selectivity profile suggests its potential for targeted cancer therapy, particularly in tumors with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα. This guide will delve into the specifics of its isoform selectivity, the methods used to determine this, and the underlying cellular pathways it modulates.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound against the Class I PI3K isoforms has been characterized using both biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Biochemical Assay Data

Biochemical assays utilize purified recombinant PI3K enzymes to determine the direct inhibitory effect of this compound on kinase activity. The data clearly demonstrates that this compound is a potent inhibitor of PI3Kα and PI3Kδ, with significantly less activity against the beta (β) and gamma (γ) isoforms. The compound also shows potent inhibition of common PI3Kα mutants.

Target IsoformIC50 (nM)
PI3Kα (wild-type)6.2
PI3Kδ5.7
PI3Kβ431
PI3Kγ90
PI3Kα (E545K mutant)6.0
PI3Kα (H1047R mutant)5.8
Cell-Based Assay Data

Cell-based assays measure the ability of this compound to inhibit PI3K signaling within a cellular context, typically by quantifying the phosphorylation of downstream targets like AKT. These assays confirm the high potency of this compound against PI3Kα and PI3Kδ-dependent cell lines, while demonstrating significantly lower activity in cell lines dependent on PI3Kβ and PI3Kγ.

Cell LinePI3K Isoform DependencyIC50 (nM)
BT474PI3Kα57
Jeko-1PI3Kδ49
MDA-MB-468PI3Kβ3500
RAW264.7PI3Kγ530

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the determination of this compound's selectivity profile.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the PI3K kinase reaction is carried out, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer containing 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, and 0.025mg/ml BSA.

    • Add the test compound (this compound) at various concentrations to the wells of a 384-well plate.

    • Add the purified recombinant PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2) to the wells.

    • Initiate the kinase reaction by adding ATP to a final concentration of 25 µM.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based p-Akt Inhibition Assay (Western Blot)

Western blotting is a widely used technique to detect and quantify the levels of a specific protein, in this case, phosphorylated AKT (p-Akt), a key downstream effector of PI3K signaling.

Principle: Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for p-Akt (e.g., at Ser473) and total Akt. The amount of p-Akt relative to total Akt indicates the level of PI3K pathway activation.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., BT474) in culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting process for total Akt and a loading control (e.g., GAPDH or β-actin).

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.

Cell-Based p-Akt Inhibition Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can also be used to quantify p-Akt levels in cell lysates in a high-throughput format.

Principle: This is a sandwich ELISA where a capture antibody specific for total Akt is coated on a microplate. The cell lysate is added, and the captured Akt is then detected with an antibody specific for phosphorylated Akt (Ser473), which is typically conjugated to an enzyme like HRP. A colorimetric substrate is then added to produce a signal proportional to the amount of p-Akt.

Protocol:

  • Cell Culture and Lysis:

    • Follow the same procedure for cell culture, treatment, and lysis as described for the Western blot protocol.

  • ELISA Procedure:

    • Add the cell lysates to the wells of the anti-Akt coated microplate and incubate for 2.5 hours at room temperature.

    • Wash the wells and add the anti-p-Akt (Ser473) detection antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add an HRP-conjugated secondary antibody or streptavidin-HRP if the detection antibody is biotinylated. Incubate for 1 hour at room temperature.

  • Signal Development and Detection:

    • Wash the wells and add a TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.

    • Stop the reaction by adding a stop solution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve if using a quantitative ELISA kit. Calculate the concentration of p-Akt in each sample and plot the values against the inhibitor concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/AKT signaling pathway and a typical experimental workflow for assessing PI3K inhibitor selectivity.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_alpha PI3Kα RTK->PI3K_alpha PI3K_delta PI3Kδ RTK->PI3K_delta PIP3 PIP3 PI3K_alpha->PIP3 phosphorylates PI3K_delta->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT phosphorylation Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation AZD8835 This compound AZD8835->PI3K_alpha AZD8835->PI3K_delta PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/AKT Signaling Pathway and this compound Inhibition.

Experimental_Workflow Start Start: Compound (this compound) Biochemical Biochemical Assays (e.g., ADP-Glo) Start->Biochemical CellBased Cell-Based Assays (p-Akt Measurement) Start->CellBased Biochem_Data IC50 against purified PI3K isoforms (α, β, δ, γ) Biochemical->Biochem_Data Cell_Data IC50 in isoform-dependent cell lines CellBased->Cell_Data Selectivity Determine Isoform Selectivity Profile Biochem_Data->Selectivity Cell_Data->Selectivity End End: Characterized Inhibitor Selectivity->End

Caption: Workflow for PI3K Inhibitor Selectivity Profiling.

AZD-8835: A Technical Guide to its Downstream Signaling Pathway Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8835 is a potent and selective oral inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) isoforms PI3Kα and PI3Kδ.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, making it a key target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the downstream signaling effects of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its mechanism of action.

Mechanism of Action

This compound exerts its anti-neoplastic activity by selectively binding to and inhibiting the catalytic subunits of PI3Kα (PIK3CA) and PI3Kδ.[1][2] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking this initial step, this compound effectively attenuates the entire PI3K/Akt/mTOR signaling cascade, leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[3][4]

The dual-isoform specificity of this compound is significant. PI3Kα is one of the most frequently mutated oncogenes in solid tumors, particularly in breast cancer.[5][6] PI3Kδ is primarily expressed in hematopoietic cells and plays a critical role in B-cell signaling. This dual inhibition suggests potential therapeutic applications in both solid and hematological malignancies.

Quantitative Analysis of this compound Potency and Selectivity

The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition of PI3K Isoforms by this compound
PI3K IsoformIC50 (nM)
PI3Kα6.2[1][2]
PI3Kδ5.7[1][2]
PI3Kβ431[1][2]
PI3Kγ90[1][2]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Cell-Based Inhibition of Akt Phosphorylation by this compound
Cell LinePI3K Isoform SensitivityIC50 (nM)Cancer Type
BT474PI3Kα57[1][6]Breast Ductal Carcinoma
Jeko-1PI3Kδ49[1][6]B-cell Lymphoma
MDA-MB-468PI3Kβ3500[1][6]Breast Adenocarcinoma
RAW264PI3Kγ530[1][6]Monocytic Leukemia

IC50 values represent the concentration of this compound required to inhibit 50% of Akt phosphorylation.

Table 3: Growth Inhibition (GI50) in PIK3CA-Mutant Breast Cancer Cell Lines
Cell LinePIK3CA MutationGI50 (µM)
T47DH1047R0.2[5]
MCF7E545K0.31[5]
BT474K111N0.53[5]

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Downstream Signaling Pathway Effects

The primary downstream consequence of this compound-mediated PI3K inhibition is the suppression of the Akt/mTOR pathway. This leads to several key cellular outcomes:

  • Inhibition of Akt Phosphorylation: this compound potently inhibits the phosphorylation of Akt at key residues such as Ser473 and Thr308.[1][5] This is a direct and measurable biomarker of target engagement.

  • Cell Cycle Arrest: By inhibiting the PI3K/Akt pathway, this compound can induce a G0/G1 cell cycle arrest in sensitive cancer cell lines.[5] This prevents cells from progressing through the cell cycle and dividing.

  • Induction of Apoptosis: Prolonged inhibition of the PI3K/Akt survival pathway by this compound can trigger programmed cell death, or apoptosis.[4][5] This is often evidenced by the cleavage of caspase-3 (CC3) and poly (ADP-ribose) polymerase (PARP).[5]

AZD8835_Signaling_Pathway AZD8835 This compound PI3Kalpha_delta PI3Kα / PI3Kδ AZD8835->PI3Kalpha_delta Inhibits PIP3 PIP3 PI3Kalpha_delta->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Growth Cell Growth & Proliferation mTORC1->Growth

Fig. 1: this compound Downstream Signaling Pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the downstream effects of this compound.

Western Blotting for Phospho-Akt Inhibition

Objective: To qualitatively and semi-quantitatively measure the inhibition of Akt phosphorylation in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., BT474, MCF7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).[5]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a digital imager.

Cell Proliferation Assay (e.g., IncuCyte)

Objective: To determine the effect of this compound on cancer cell growth over time.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.

  • Treatment: After allowing the cells to adhere, add this compound at a range of concentrations in quadruplicate.

  • Imaging and Analysis: Place the plate in an IncuCyte ZOOM® live-cell imaging system. Acquire phase-contrast images every 2-4 hours. The software will calculate cell confluency over time.

  • Data Analysis: Plot the percent confluency versus time for each treatment condition. The GI50 value can be calculated by determining the concentration of this compound that results in a 50% reduction in cell growth compared to the vehicle control at a specific time point.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).[5]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle for each treatment condition.

Experimental_Workflow_Western_Blot start Start: Cell Culture treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & PVDF Transfer lysis->sds_page immunoblot Immunoblotting with Primary & Secondary Antibodies sds_page->immunoblot detection ECL Detection & Imaging immunoblot->detection analysis Data Analysis: Phospho-Akt vs. Total Akt detection->analysis end End: Results analysis->end

Fig. 2: Western Blot Experimental Workflow.

Preclinical In Vivo Efficacy

In xenograft models of human breast cancer with PIK3CA mutations, this compound has demonstrated significant anti-tumor efficacy.[5][7] Both continuous and intermittent high-dose scheduling have been explored, with the latter showing the potential to induce tumor regression.[5][7] In vivo studies have confirmed that this compound treatment leads to a dose-dependent inhibition of Akt phosphorylation in tumor tissues, correlating with its anti-tumor activity.[6] Furthermore, intermittent dosing schedules have been shown to induce waves of apoptosis, as measured by cleaved caspase-3 levels in the tumor.[8]

Conclusion

This compound is a potent and selective dual inhibitor of PI3Kα and PI3Kδ that effectively targets the PI3K/Akt/mTOR signaling pathway. Its mechanism of action, characterized by the inhibition of Akt phosphorylation, induction of cell cycle arrest, and apoptosis, translates to significant anti-tumor efficacy in preclinical models of PIK3CA-mutant cancers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and other similar targeted therapies. Further clinical investigation is ongoing to determine the full therapeutic potential of this compound.

References

The Dual Role of AZD-8835 in Apoptosis and Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8835 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kα and PI3Kδ. These kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and resistance to therapy. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis and cell cycle arrest, particularly in cancer cells with activating mutations in the PIK3CA gene. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT signaling cascade is central to the induction of both cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 checkpoint, in a dose-dependent manner in sensitive cancer cell lines, particularly those harboring PIK3CA mutations.[1]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cell cycle distribution in PIK3CA-mutant breast cancer cell lines. At lower concentrations, this compound promotes a cytostatic effect characterized by G1 arrest, while higher concentrations lead to a cytotoxic effect.

Cell LineTreatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptosis)Reference
BT474 Vehicle Control45%35%20%<5%[1]
250 nM this compoundIncreased DecreasedUnchanged<5%[1]
2.5 µM this compoundIncreasedDecreasedUnchangedIncreased [1]
MCF7 Vehicle Control50%30%20%<5%[1]
250 nM this compoundIncreased DecreasedUnchanged<5%[1]
2.5 µM this compoundIncreasedDecreasedUnchangedIncreased [1]
T47D Vehicle Control55%25%20%<5%[1]
250 nM this compoundSlightly IncreasedUnchangedUnchangedSlightly Increased[1]
2.5 µM this compoundUnchangedDecreasedUnchangedIncreased [1]

Note: "Increased" and "Decreased" indicate qualitative changes as reported in the primary literature. Precise percentages were not consistently available.

Signaling Pathway

The G1 arrest induced by this compound is mediated through the inhibition of the PI3K/AKT pathway, which in turn affects the expression and activity of key cell cycle regulatory proteins. Downregulation of AKT activity leads to reduced signaling through mTOR and other downstream effectors, resulting in decreased expression of Cyclin D1. This reduction in Cyclin D1 levels prevents the formation of active Cyclin D1/CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

G1_Arrest_Pathway AZD8835 This compound PI3K PI3Kα / PI3Kδ AZD8835->PI3K AKT AKT PI3K->AKT Activation CyclinD1_CDK46 Cyclin D1 / CDK4/6 AKT->CyclinD1_CDK46 Upregulation Rb pRb CyclinD1_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation G1_Arrest G1 Phase Arrest

Caption: this compound-induced G1 cell cycle arrest pathway.

Induction of Apoptosis

At higher concentrations, this compound shifts from a cytostatic to a cytotoxic agent, inducing programmed cell death (apoptosis). This is evidenced by an increase in the sub-G1 cell population in flow cytometry analysis and the cleavage of key apoptotic markers.[1]

Quantitative Data Summary

The pro-apoptotic effects of this compound are dose-dependent and are particularly evident in cancer cells reliant on PI3K signaling for survival.

Cell LineTreatment ConcentrationApoptotic MarkerOutcomeReference
BT474 2.5 µM this compoundCleaved PARPIncreased[1]
in vivo (xenograft)Cleaved Caspase-3Increased
MCF7 2.5 µM this compoundSub-G1 PopulationIncreased[1]
T47D 2.5 µM this compoundSub-G1 PopulationIncreased[1]
Signaling Pathway

The induction of apoptosis by this compound is a direct consequence of potent PI3K/AKT pathway inhibition. AKT is a key survival kinase that phosphorylates and inactivates several pro-apoptotic proteins, including BAD and FOXO transcription factors. By inhibiting AKT, this compound unleashes the activity of these pro-apoptotic factors. Unphosphorylated BAD can bind to and sequester anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL), thereby allowing pro-apoptotic Bax and Bak to oligomerize at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

Apoptosis_Pathway AZD8835 This compound PI3K PI3Kα / PI3Kδ AZD8835->PI3K AKT AKT PI3K->AKT Activation BAD BAD AKT->BAD Phosphorylation (Inactivation) Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibition Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibition CytoC Cytochrome c Release Bax_Bak->CytoC Induction Caspases Caspase Activation CytoC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: this compound-induced apoptotic pathway.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from methodologies described for the analysis of this compound's effects on the cell cycle.[1]

  • Cell Culture and Treatment: Plate breast cancer cells (e.g., BT474, MCF7) in 10 cm dishes and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.

  • Cell Harvesting: Wash the cells twice with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution (e.g., Versene) and collect them by centrifugation at 1,200 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a DNA staining solution containing a fluorescent intercalating agent (e.g., propidium iodide or FxCycle) and RNase A.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer (e.g., Cytomics FC500). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow Start Plate Cells Treatment Treat with this compound (24 hours) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fix Fix in 70% Ethanol (Overnight at 4°C) Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Experimental workflow for cell cycle analysis.
Apoptosis Detection by Western Blot

This protocol outlines the general procedure for detecting apoptotic markers following this compound treatment.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against apoptotic markers such as cleaved PARP and cleaved Caspase-3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates a clear, dose-dependent dual role in inhibiting cancer cell proliferation. At lower, clinically relevant concentrations, it induces a G1 cell cycle arrest, while at higher concentrations, it triggers a robust apoptotic response. These effects are particularly pronounced in cancer cells with a dependency on the PI3Kα signaling pathway due to PIK3CA mutations. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to optimize the therapeutic application of this compound and other PI3K inhibitors. Future research should focus on further elucidating the specific downstream effectors of PI3Kδ inhibition in apoptosis and cell cycle control, as well as exploring rational combination strategies to enhance the efficacy of this compound in a broader range of cancer types.

References

An In-depth Technical Guide to the Effects of AZD-8835 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-8835 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms, which are critical components of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a frequent event in cancer, promoting tumor cell growth, survival, and resistance to therapy. Beyond its direct effects on tumor cells, this compound demonstrates significant immunomodulatory activity within the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action and its multifaceted impact on the TME. We present quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in oncology and drug development.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through the dual inhibition of PI3Kα and PI3Kδ. The inhibition of PI3Kα, frequently mutated in various cancers, directly impedes the growth and survival of tumor cells. The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many malignancies.[1] this compound has been shown to be a potent inhibitor of PI3Kα and its common mutants, as well as PI3Kδ.[2]

The inhibition of PI3Kδ, which is predominantly expressed in hematopoietic cells, modulates the immune landscape of the TME. Specifically, targeting PI3Kδ has been shown to diminish the immunosuppressive functions of regulatory T cells (Tregs) and enhance the activity of cytotoxic CD8+ T cells. This dual mechanism of action positions this compound as a promising agent that combines direct tumor cell targeting with immune stimulation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival. This compound, by inhibiting PI3Kα and PI3Kδ, effectively blocks the production of PIP3 and the subsequent downstream signaling events.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Growth_Factor Growth Factor Growth_Factor->RTK Binds

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

Preclinical studies have provided robust quantitative data on the efficacy of this compound in various cancer models. These studies highlight the drug's potency and its dose-dependent effects on tumor growth and the induction of apoptosis.

In Vitro Inhibition of PI3K Isoforms and Cell Lines

The inhibitory activity of this compound has been characterized using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against PI3Kα and PI3Kδ.

TargetIC50 (nM)Assay Type
PI3Kα6.2Enzymatic
PI3Kδ5.7Enzymatic
PI3Kβ431Enzymatic
PI3Kγ90Enzymatic
BT474 (PIK3CA mutant)57Cell-based (p-Akt)
Jeko-1 (B-cell line)49Cell-based (p-Akt)
Data sourced from MedChemExpress.[2]
In Vivo Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various breast cancer xenograft models. Both continuous and intermittent high-dose scheduling (IHDS) have been investigated, with IHDS showing promise for enhanced efficacy and tolerability.

Xenograft ModelDosing ScheduleTumor Growth Inhibition (TGI) / Regression
BT47425 mg/kg BID (continuous)93% TGI
MCF725 mg/kg BID (continuous)25% Regression
BT47450 mg/kg BID (2 days on/5 off)91% TGI
BT474100 mg/kg QD (day 1 & 4)92% TGI
BT474100 mg/kg BID (day 1 & 4)40% Regression
Data sourced from a 2016 study published in Molecular Cancer Therapeutics.[3][4]

Effects on the Tumor Microenvironment

The dual inhibition of PI3Kα and PI3Kδ by this compound leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

Modulation of Immune Cell Populations

Preclinical studies in syngeneic mouse models have shown that this compound treatment leads to a reduction in immunosuppressive Tregs and an increase in the activation and memory of CD8+ T cells within the tumor.[5] This shift in the balance of immune cells is crucial for mounting an effective anti-tumor immune response. In the CT-26 colon carcinoma model, this compound treatment significantly decreased tumor Tregs.[5] Furthermore, in the MC-38 colon adenocarcinoma model, this compound led to an increase in activated CD8+ T cells and natural killer (NK) cells.[5]

Immune Cell PopulationEffect of this compound
Regulatory T cells (Tregs)Decrease in infiltration and proliferation
CD8+ T cellsIncreased activation and memory phenotype
Natural Killer (NK) cellsIncreased infiltration (in some models)

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for PI3K Pathway Inhibition

Objective: To assess the inhibition of PI3K pathway signaling by measuring the phosphorylation of Akt (p-Akt).

Procedure:

  • Cell Lysis: Tumor cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Specific antibodies used in preclinical studies include those from Cell Signaling Technology (CST) and Abcam.[4]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Procedure:

  • Animal Models: Immunocompromised mice (e.g., nu/nu or SCID) are typically used for xenograft studies.[6]

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Drug Formulation and Administration: this compound is formulated in an appropriate vehicle and administered orally (p.o.) via gavage.[6] Dosing can be continuous (e.g., once or twice daily) or intermittent.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blotting, immunohistochemistry, or flow cytometry).

Flow Cytometry for Immune Cell Profiling

Objective: To quantify the different immune cell populations within the TME.

Procedure:

  • Tumor Dissociation: Excised tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs). A viability dye is included to exclude dead cells.

  • Gating Strategy: A sequential gating strategy is employed to identify specific immune cell populations. For example, live, single cells are first gated, followed by CD45+ hematopoietic cells. From the CD45+ population, T cells (CD3+) can be identified and further sub-gated into CD4+ and CD8+ populations. Tregs are typically identified as CD4+FoxP3+ cells.

  • Data Acquisition and Analysis: Data is acquired on a flow cytometer and analyzed using specialized software to determine the percentage of each immune cell population.

Mandatory Visualizations

Experimental Workflow for TME Analysis

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on the tumor microenvironment.

TME_Analysis_Workflow cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis & Interpretation Animal_Model Establish Xenograft or Syngeneic Model Treatment This compound Treatment (e.g., IHDS) Animal_Model->Treatment Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Dissociation Tumor Dissociation to Single Cells Tumor_Harvest->Dissociation Western_Blot Western Blot (Signaling Pathways) Tumor_Harvest->Western_Blot Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Dissociation->Flow_Cytometry IHC Immunohistochemistry (Spatial Analysis) Dissociation->IHC Quantification Quantify Immune Cell Populations Flow_Cytometry->Quantification Pathway_Analysis Assess Pathway Modulation Western_Blot->Pathway_Analysis Correlation Correlate with Anti-Tumor Efficacy Quantification->Correlation Pathway_Analysis->Correlation

Figure 2: Experimental workflow for assessing the impact of this compound on the TME.

Conclusion

This compound is a promising dual PI3Kα/δ inhibitor with a multifaceted mechanism of action that includes direct anti-tumor effects and robust immunomodulation of the tumor microenvironment. The preclinical data summarized in this guide provide a strong rationale for its continued investigation in clinical trials, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors. The detailed experimental protocols and visual aids presented herein are intended to support the ongoing research and development efforts in the field of oncology. Further studies are warranted to fully elucidate the clinical potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

AZD-8835: A Technical Guide to Inducing Synthetic Lethality in PIK3CA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD-8835, a potent and selective inhibitor of the α and δ isoforms of phosphoinositide 3-kinase (PI3K). It explores the core mechanism of action, its application in inducing synthetic lethality in cancers harboring PIK3CA mutations, and detailed experimental protocols for its evaluation.

Executive Summary

The PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, is one of the most frequently mutated oncogenes in human cancer.[1][2] This has made PI3Kα a critical target for therapeutic intervention. This compound is a novel, orally bioavailable small molecule that potently inhibits PI3Kα and PI3Kδ isoforms, demonstrating significant promise in preclinical models of PIK3CA-dependent cancers.[1][2] The therapeutic strategy hinges on the principle of synthetic lethality, where the inhibition of PI3Kα by this compound is catastrophic to cancer cells that are reliant on the hyperactivity of the mutated PIK3CA gene for their growth and survival. This guide consolidates the available preclinical data on this compound, offering a technical resource for researchers in the field.

Mechanism of Action and the PI3K/AKT/mTOR Pathway

This compound selectively binds to and inhibits PI3Kα and its mutated forms, which are key components of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway, promoting tumorigenesis.[3][6] By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of downstream effectors like AKT.[5] This leads to the suppression of the entire signaling cascade, resulting in cell cycle arrest and apoptosis in PIK3CA-expressing tumor cells.[1][3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EBP1 4E-BP1 mTORC1->EBP1 Inhibition Proliferation Cell Growth & Survival S6K->Proliferation EBP1->Proliferation Inhibition of translation (when active) AZD8835 This compound AZD8835->PI3K Inhibition

Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

The Principle of Synthetic Lethality with this compound

Synthetic lethality occurs when the combination of two genetic events (or a genetic event and a chemical inhibitor) results in cell death, whereas either event alone is viable. In the context of this compound, the PIK3CA mutation is the first event, creating a dependency or "addiction" of the cancer cell to the PI3K signaling pathway for survival. The introduction of this compound, the second event, inhibits the very pathway the cell has become dependent upon, leading to a lethal outcome. This targeted approach is predicted to be more efficacious and less toxic than non-selective pan-PI3K inhibitors.[3]

Synthetic_Lethality cluster_0 Normal Cell cluster_1 Cancer Cell (Untreated) cluster_2 Cancer Cell + this compound A1 Wild-Type PIK3CA D1 Cell Viable A1->D1 B1 Functional Parallel Pathway B1->D1 C1 This compound (PI3Kα Inhibited) C1->D1 A2 Mutant PIK3CA (Hyperactive) B2 Oncogene Addiction to PI3K Pathway A2->B2 D2 Cell Viable (Proliferation) B2->D2 A3 Mutant PIK3CA (Hyperactive) D3 Synthetic Lethality (Cell Death) A3->D3 B3 This compound (PI3Kα Inhibited) B3->D3

Figure 2: Logical diagram illustrating the principle of synthetic lethality with this compound.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity in both enzymatic and cellular assays. The data highlights its efficacy against PI3Kα and its common mutants, as well as its preferential growth inhibition of cancer cell lines with PIK3CA mutations.

Enzymatic Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound against Class I PI3K isoforms and common PI3Kα mutants.

Target Isoform/MutantIC50 (nM)
PI3Kα6.2[7][8]
PI3Kδ5.7[7][8]
PI3Kβ431[7][8]
PI3Kγ90[7][8]
PI3Kα-E545K6[7]
PI3Kα-H1047R5.8[7]

Table 1: Enzymatic inhibitory activity of this compound against PI3K isoforms.

Cellular Activity Profile

The cellular potency of this compound was evaluated by its ability to inhibit AKT phosphorylation and cell growth (GI50) in various cancer cell lines.

Cell LineCancer TypeKey Mutation(s)Cellular IC50 (AKT Phos.)GI50 (µM)
BT474Breast Ductal CarcinomaPIK3CA (K111N)57 nM[7]0.53[1]
MCF7Breast AdenocarcinomaPIK3CA (E545K)-0.31[1]
T47DBreast Ductal CarcinomaPIK3CA (H1047R)-0.2[1]
Jeko-1B cell-49 nM[7]-
MDA-MB-468Breast AdenocarcinomaPTEN null3.5 µM[7]-
RAW264.7Monocytic-530 nM[7]-

Table 2: Cellular inhibitory activity of this compound in cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for Pathway Analysis

This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of key downstream proteins like AKT.

  • Cell Culture and Treatment: Plate breast cancer cell lines (e.g., BT474, MCF7) and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[1]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-p-S6, anti-total-S6, and a loading control like β-actin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of this compound required to inhibit the growth of a panel of tumor cell lines by 50%.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[4]

  • Compound Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).[4]

  • Viability Measurement: Assess cell viability using a metabolic assay such as MTT or a fluorescence-based method like resazurin. For MTT, add MTT solution and incubate for 3-4 hours, then solubilize the formazan crystals with DMSO and read absorbance.[4]

  • Data Analysis: Plot the percentage of growth inhibition against the log concentration of this compound. Calculate the GI50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Culture and Treatment: Seed cells (e.g., MCF7, BT474) in 6-well plates. Treat with this compound (e.g., 250 nM) or vehicle for 24 hours.[1][4]

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

In Vivo Xenograft Efficacy Studies

This protocol assesses the anti-tumor efficacy of this compound in an animal model.

  • Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., BT474 or MCF7) into immunocompromised mice (e.g., nude mice).[8]

  • Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups. Administer this compound orally according to a specified dosing schedule (e.g., continuous daily dosing or intermittent high-dose scheduling).[1][9]

  • Tumor Measurement: Measure tumor volume (e.g., with calipers) and mouse body weight regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be excised for analysis of pathway inhibition (e.g., p-AKT levels) or apoptosis markers (e.g., cleaved caspase-3) by Western blot or immunohistochemistry.[1][10]

  • Data Analysis: Plot mean tumor volume over time for each group to assess anti-tumor activity. Statistical analysis is performed to determine the significance of the treatment effect.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme Enzymatic Assays (IC50 vs PI3K isoforms) Prolif Proliferation Assays (GI50 Determination) Enzyme->Prolif CellLines Panel of Cancer Cell Lines (PIK3CA-mutant & WT) CellLines->Prolif WB Western Blotting (Pathway Inhibition, p-AKT) Prolif->WB CCA Cell Cycle Analysis (Flow Cytometry) WB->CCA Xenograft Xenograft Model (e.g., BT474 in mice) CCA->Xenograft Dosing This compound Dosing (Oral Administration) Xenograft->Dosing TumorGrowth Tumor Volume Measurement Dosing->TumorGrowth PD Pharmacodynamic Analysis (Tumor Biomarkers) TumorGrowth->PD Outcome Assessment of Anti-Tumor Efficacy TumorGrowth->Outcome PD->Outcome

References

AZD-8835: A Potent and Selective Tool for Interrogating the PI3K Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4][5] AZD-8835 is a potent and selective small-molecule inhibitor of the Class I PI3K isoforms PI3Kα and PI3Kδ, with demonstrated utility as a research tool for dissecting the intricacies of the PI3K pathway and as a potential therapeutic agent.[6][7][8][9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and detailed protocols for its application in key experimental settings.

Mechanism of Action and Isoform Selectivity

This compound functions as an ATP-competitive inhibitor of PI3Kα and PI3Kδ.[8] This dual specificity allows for the targeted inhibition of two key isoforms implicated in both tumor cell intrinsic signaling (PI3Kα) and the tumor microenvironment (PI3Kδ).[10] The inhibitory activity of this compound has been quantified in both enzymatic and cellular assays, demonstrating high potency against wild-type and mutant forms of PI3Kα, as well as PI3Kδ, while sparing other isoforms like PI3Kβ and PI3Kγ.[6][7][8] This selectivity profile makes this compound a precise tool for studying the specific roles of PI3Kα and PI3Kδ in normal and pathological physiology.

By inhibiting PI3Kα and PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1][11] The subsequent suppression of the PI3K/Akt/mTOR signaling cascade ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells dependent on this pathway.[2][6]

Below is a diagram illustrating the canonical PI3K signaling pathway and the point of inhibition by this compound.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GF Growth Factor GF->RTK AZD8835 This compound AZD8835->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound from various studies.

Table 1: Enzymatic Inhibition of PI3K Isoforms by this compound

PI3K IsoformIC50 (nM)
PI3Kα (wild-type)6.2[7][8]
PI3Kα (E545K mutant)6.0[7]
PI3Kα (H1047R mutant)5.8[7]
PI3Kβ431[7][8]
PI3Kδ5.7[7][8]
PI3Kγ90[7][8]

Table 2: Cellular Inhibitory Activity of this compound

Cell LinePI3K Isoform DependenceParameterIC50 / GI50 (µM)
BT474 (PIK3CA mutant)PI3Kαp-Akt Inhibition0.057[7][8][12]
BT474 (PIK3CA mutant)PI3KαGrowth Inhibition (GI50)0.53[6]
Jeko-1PI3Kδp-Akt Inhibition0.049[7][8][12]
MDA-MB-468 (PTEN null)PI3Kβp-Akt Inhibition3.5[7][8][12]
RAW264.7PI3Kγp-Akt Inhibition0.53[7][8][12]
MCF7 (PIK3CA mutant)PI3KαGrowth Inhibition (GI50)0.31[6]
T47D (PIK3CA mutant)PI3KαGrowth Inhibition (GI50)0.2[6]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Western Blotting for PI3K Pathway Inhibition

This protocol describes the assessment of PI3K pathway inhibition by measuring the phosphorylation of Akt.

Materials:

  • Cell lines of interest (e.g., BT474, MCF7)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

The following diagram outlines the workflow for a typical Western blotting experiment.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I

Caption: Western blotting experimental workflow.
Cell Proliferation Assay (GI50 Determination)

This protocol is for determining the 50% growth inhibition (GI50) concentration of this compound.

Materials:

  • Cancer cell lines

  • 96-well or 384-well cell culture plates

  • Cell culture medium

  • This compound

  • DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to attach overnight.

  • Compound Addition: Prepare a serial dilution of this compound and add it to the wells. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Calculate the GI50 value using non-linear regression analysis.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., BT474, MCF7)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control formulation

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control orally according to the desired schedule (e.g., once or twice daily, continuous or intermittent).[6]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised for analysis of pathway modulation (e.g., by Western blotting or immunohistochemistry for p-Akt).[6]

The logical relationship for initiating in vivo studies based on in vitro results is depicted below.

InVivo_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Enzymatic Assays (IC50) B Cellular Assays (p-Akt, GI50) A->B Potency Confirmation C Xenograft Model Selection B->C Identifies Sensitive Cell Lines D Efficacy & PD Studies C->D Tumor Implantation

Caption: Logic flow from in vitro to in vivo studies.

Conclusion

This compound is a valuable research tool for investigating the PI3K signaling pathway due to its high potency and selectivity for PI3Kα and PI3Kδ. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Its ability to potently inhibit key nodes in the PI3K pathway, both in vitro and in vivo, makes it an excellent candidate for further exploration in PI3K-dependent cancer models and for elucidating the complex biology regulated by this critical signaling cascade.

References

AZD-8835: A Technical Guide to its Impact on Immune Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer, making it a key target for therapeutic intervention. Notably, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, proliferation, and function of both innate and adaptive immune cells. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on its impact on immune cell signaling, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound exerts its biological effects by inhibiting the catalytic activity of PI3Kα and PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This inhibition of the PI3K/Akt signaling cascade ultimately results in reduced cell proliferation and survival.[1][2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms by this compound [3]

PI3K IsoformIC50 (nM)
PI3Kα6.2
PI3Kδ5.7
PI3Kβ431
PI3Kγ90

Table 2: Inhibition of PI3Kα Mutants by this compound [3]

PI3Kα MutantIC50 (nM)
E545K6
H1047R5.8

Table 3: Cell-Based Inhibition of Akt Phosphorylation by this compound [3]

Cell LineRelevant Mutation/CharacteristicPI3K Isoform SensitivityIC50 (nM)
BT474PIK3CA mutantPI3Kα57
Jeko-1B-cell linePI3Kδ49
MDA-MB-468PTEN nullPI3Kβ3500
RAW264.7Monocytic cell linePI3Kγ530

Impact on Immune Cell Signaling

This compound's dual inhibition of PI3Kα and PI3Kδ has significant consequences for the tumor microenvironment, particularly on the function of immune cells. Preclinical studies have demonstrated that this compound can modulate the adaptive immune response, leading to enhanced anti-tumor immunity.[2][4]

Reduction of Regulatory T cells (T-regs)

This compound treatment has been shown to decrease the number and proliferative capacity of regulatory T cells (T-regs) within the tumor microenvironment.[4] T-regs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby hindering an effective anti-tumor immune response. By inhibiting PI3Kδ, which is crucial for T-reg function and survival, this compound can alleviate this immunosuppression.

Enhancement of CD8+ T-cell Activity

A key finding is that this compound promotes robust CD8+ T-cell activation, which is largely independent of its effect on T-regs.[2][4] This includes increased activation and a shift towards a memory phenotype in CD8+ T-cells.[4] This direct enhancement of effector T-cell function is a critical component of its anti-tumor efficacy.

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway affected by this compound.

AZD8835_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Treg Regulatory T-cell (T-reg) Suppression PI3K->Treg Promotes CD8 CD8+ T-cell Activation PI3K->CD8 Modulates AZD8835 This compound AZD8835->PI3K Inhibition AZD8835->Treg Inhibits AZD8835->CD8 Enhances PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Proliferation, Survival, & Metabolism mTORC1->Downstream

Caption: this compound inhibits PI3Kα/δ, blocking the PI3K/Akt pathway and modulating immune cell function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the impact of this compound on immune cell signaling.

Western Blot Analysis of Akt and S6 Phosphorylation

This protocol is for assessing the inhibition of downstream PI3K signaling in immune cells.

a. Cell Lysis:

  • Treat immune cells (e.g., purified T-cells) with desired concentrations of this compound or vehicle control for the specified duration.

  • Pellet cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser240/244), and total S6 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol is for the immunophenotyping of immune cells within the tumor microenvironment following this compound treatment in vivo.[5]

a. Tumor Digestion and Single-Cell Suspension Preparation:

  • Excise tumors from treated and control animals.

  • Mechanically dissociate the tumors and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Lyse red blood cells using an ACK lysis buffer.

  • Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).

b. Staining and Flow Cytometry:

  • Resuspend the cells in FACS buffer.

  • Stain for cell viability using a live/dead stain (e.g., Zombie Aqua) to exclude dead cells from the analysis.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical panel for T-cell analysis would include:

    • CD45 (pan-leukocyte marker)

    • CD3 (T-cell marker)

    • CD4 (helper T-cell marker)

    • CD8 (cytotoxic T-cell marker)

    • FoxP3 (T-reg marker) - requires intracellular staining

    • Ki67 (proliferation marker) - requires intracellular staining

  • For intracellular staining of FoxP3 and Ki67, fix and permeabilize the cells using a specialized buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

  • Incubate with intracellular antibodies.

  • Wash and resuspend the cells in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo), applying a standardized gating strategy to identify and quantify the different immune cell populations.

Experimental Workflow and Gating Strategy Visualization

The following diagrams illustrate a typical experimental workflow for in vivo studies and a representative gating strategy for flow cytometry.

in_vivo_workflow tumor_implantation Tumor Cell Implantation treatment This compound or Vehicle Treatment tumor_implantation->treatment tumor_excision Tumor Excision and Dissociation treatment->tumor_excision flow_cytometry Flow Cytometry Analysis of TILs tumor_excision->flow_cytometry

Caption: In vivo experimental workflow for assessing the impact of this compound on the tumor immune microenvironment.

gating_strategy total_events Total Events singlets Singlets total_events->singlets FSC-A vs FSC-H live_cells Live Cells singlets->live_cells Live/Dead Stain cd45_pos CD45+ (Leukocytes) live_cells->cd45_pos CD45 cd3_pos CD3+ (T-cells) cd45_pos->cd3_pos CD3 cd4_pos CD4+ T-cells cd3_pos->cd4_pos CD4 cd8_pos CD8+ T-cells cd3_pos->cd8_pos CD8 tregs FoxP3+ (T-regs) cd4_pos->tregs FoxP3

Caption: A representative flow cytometry gating strategy for identifying T-cell subsets within the tumor.

Conclusion

This compound is a dual PI3Kα/δ inhibitor that demonstrates potent anti-tumor activity, not only through direct effects on cancer cells but also by modulating the immune landscape of the tumor microenvironment. Its ability to reduce immunosuppressive T-regs while simultaneously enhancing the activity of cytotoxic CD8+ T-cells makes it a promising agent for cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory drugs. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the immunomodulatory properties of this compound and other PI3K inhibitors.

References

Exploring Novel Therapeutic Combinations with AZD-8835: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of AZD-8835, a potent and selective dual inhibitor of PI3Kα and PI3Kδ, and its potential in novel therapeutic combinations. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention. This compound has shown significant promise, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[1][2][3] This document summarizes key preclinical findings, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this area.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound is an orally bioavailable inhibitor of PI3Kα and PI3Kδ, with demonstrated selectivity over other PI3K isoforms.[4][5] Its mechanism of action involves the selective binding to and inhibition of PI3Kα and its mutated forms, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.[2] This inhibition ultimately results in apoptosis and the impediment of tumor cell growth in cancers with PIK3CA mutations.[2] Preclinical studies have highlighted that this compound preferentially inhibits the growth of cancer cell lines with mutant PIK3CA status, such as the estrogen receptor-positive (ER+) breast cancer cell lines BT474, MCF7, and T47D.[1][3]

The rationale for exploring therapeutic combinations with this compound stems from the intricate nature of cancer signaling networks. Continuous single-agent inhibition of the PI3K pathway can lead to the activation of feedback mechanisms, resulting in pathway reactivation and diminished therapeutic effect over time.[1] Combining this compound with agents that target interdependent signaling pathways or other nodes within the PI3K pathway presents a promising strategy to enhance anti-tumor activity and overcome potential resistance mechanisms.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound as a monotherapy and in combination with other targeted agents.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
PI3Kα6.2Enzyme Assay
PI3Kδ5.7Enzyme Assay
PI3Kβ431Enzyme Assay
PI3Kγ90Enzyme Assay
PI3Kα-E545K6.0Enzyme Assay
PI3Kα-H1047R5.8Enzyme Assay
p-Akt (BT474 cells)57Cell-based Assay
p-Akt (Jeko-1 cells)49Cell-based Assay
p-Akt (MDA-MB-468 cells)3500Cell-based Assay
p-Akt (RAW264 cells)530Cell-based Assay

Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

Table 2: In Vivo Anti-Tumor Efficacy of this compound Combinations in Xenograft Models
Xenograft ModelTreatment CombinationDosing ScheduleTumor Growth Inhibition/Regression
BT474This compound (100 mg/kg) + FulvestrantThis compound: IHDS (BID, days 1 & 4); Fulvestrant: 5 mg (QD, days 1, 3, 5)59% regression
BT474This compound (100 mg/kg) + PalbociclibThis compound: IHDS (BID, days 1 & 4); Palbociclib: 50 mg/kg (continuous, QD)54% regression
BT474This compound (100 mg/kg) MonotherapyIHDS (BID, days 1 & 4)31-36% regression

IHDS: Intermittent High-Dose Scheduling. Data sourced from Hudson et al., 2016.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt/mTOR pathway inhibition by this compound.

Rationale for Combination Therapy with Fulvestrant and Palbociclib

Combination_Rationale cluster_PI3K PI3K Pathway cluster_ER ER Pathway cluster_CDK Cell Cycle Pathway PI3K PI3Kα Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle G1-S Transition mTOR->CellCycle Crosstalk ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE ER_Transcription Gene Transcription ERE->ER_Transcription ER_Transcription->CellCycle Crosstalk CDK46 CDK4/6 Rb Rb CDK46->Rb Inhibits E2F E2F Rb->E2F Inhibits E2F->CellCycle AZD8835 This compound AZD8835->PI3K Fulvestrant Fulvestrant Fulvestrant->ER Palbociclib Palbociclib Palbociclib->CDK46

Caption: Targeting interdependent signaling pathways with combination therapy.

Experimental Workflow for In Vivo Combination Studies

InVivo_Workflow Start Tumor Cell Implantation (e.g., BT474 cells) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: - Vehicle - this compound (IHDS) - Combination Agent - this compound + Combo Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Monitoring->Treatment Endpoint Study Endpoint: - Tumor Growth - Pharmacodynamic Analysis Monitoring->Endpoint

Caption: Workflow for assessing in vivo efficacy of this compound combinations.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Line Proliferation Assays
  • Cell Lines: MCF7, BT474, T47D (ER+, PIK3CA-mutant breast cancer cell lines).

  • Method: Cell proliferation can be measured using confluence analysis with an Incucyte Imager.

    • Seed cells in 96-well plates at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound, combination partners (e.g., fulvestrant, palbociclib), or the combination of both.

    • Include a vehicle control (e.g., DMSO).

    • Image plates at regular intervals using the Incucyte system.

    • Analyze cell confluence over time to determine growth inhibition. The GI50 (concentration for 50% growth inhibition) can be calculated.

Western Blot Analysis for Pathway Modulation
  • Objective: To assess the inhibition of PI3K pathway signaling.

  • Method:

    • Treat cells with this compound and/or combination agents for a specified duration (e.g., 2, 24 hours).

    • Lyse cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6, total S6, cleaved caspase-3).

    • Incubate with appropriate secondary antibodies.

    • Visualize protein bands using a suitable detection method (e.g., chemiluminescence).

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously implant breast cancer cells (e.g., BT474, MCF7) into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size, randomize mice into treatment groups.

    • Administer this compound via oral gavage. An intermittent high-dose schedule (IHDS) has been shown to be effective (e.g., twice daily on days 1 and 4 of a weekly cycle).[1][6]

    • Administer combination agents according to their established protocols (e.g., fulvestrant subcutaneously, palbociclib orally).

  • Efficacy Assessment:

    • Measure tumor volume with calipers at regular intervals.

    • Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points, tumors can be harvested.

    • Tumor lysates can be analyzed by Western blotting or ELISA to assess target engagement and pathway inhibition.

    • Immunohistochemistry (IHC) can be performed on tumor sections to evaluate biomarkers such as cleaved caspase-3 (CC3) for apoptosis.[7]

Cell Cycle Analysis
  • Method: Flow cytometry.

    • Treat cells with this compound for a defined period (e.g., 24 hours).

    • Harvest and fix cells (e.g., with ethanol).

    • Stain cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The preclinical data for this compound, particularly in combination with agents targeting the ER and CDK4/6 pathways, provides a strong rationale for its continued investigation in PIK3CA-mutant cancers.[1][3] The use of an intermittent high-dose scheduling represents a promising strategy to maximize therapeutic index.[1][3]

Future research should focus on:

  • Exploring novel combination partners for this compound in a broader range of cancer types with PI3K pathway alterations.

  • Investigating the mechanisms of resistance to this compound-based therapies.

  • Conducting clinical trials to validate the preclinical efficacy and safety of these combination strategies in patients.

References

Methodological & Application

Application Notes and Protocols for AZD-8835 Treatment of BT474 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. The BT474 human breast ductal carcinoma cell line is characterized by the amplification of HER2 and the presence of a PIK3CA mutation, rendering it highly dependent on the PI3K signaling pathway for its growth and survival. This makes the BT474 cell line a relevant in vitro model for studying the efficacy of PI3K inhibitors like this compound.

These application notes provide a detailed protocol for the in vitro treatment of the BT474 cell line with this compound, including cell culture, and methodologies for assessing cell proliferation, signaling pathway modulation, and cell cycle effects.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound.

ParameterCell LineValueReference
Enzyme Inhibition
PI3Kα IC50-6.2 nM[1]
PI3Kδ IC50-5.7 nM[1]
PI3Kβ IC50-431 nM[1]
PI3Kγ IC50-90 nM[1]
Cell-Based Assays
p-Akt (Ser473) Inhibition IC50BT47457 nM[1]
Growth Inhibition GI50BT474~250 nM[2]

Signaling Pathway

This compound inhibits the catalytic activity of PI3Kα and PI3Kδ, blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

BT474 Cell Culture

Materials:

  • BT474 cell line

  • Hybri-Care Medium (ATCC) or RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

Protocol:

  • Culture BT474 cells in Hybri-Care Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin, or in RPMI-1640 medium supplemented with 10% FBS, 10 µg/ml insulin, and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.

  • Resuspend the cells in fresh medium and seed them into new flasks at a ratio of 1:3 to 1:4.

  • Change the medium every 2-3 days.

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution to the desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Culture Culture BT474 Cells Seed Seed Cells into Multi-well Plates Culture->Seed Prepare_AZD8835 Prepare this compound Stock Solution Treat Treat with this compound (and controls) Prepare_AZD8835->Treat Seed->Treat Incubate Incubate for Specified Duration Treat->Incubate Proliferation Cell Proliferation Assay (e.g., MTT, IncuCyte) Incubate->Proliferation WesternBlot Western Blot Analysis (p-AKT, Total AKT, etc.) Incubate->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate->CellCycle

Caption: General workflow for in vitro experiments with this compound on BT474 cells.
Cell Proliferation Assay (MTT Assay)

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Protocol:

  • Seed BT474 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for PI3K Pathway Inhibition

Materials:

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed BT474 cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 50 nM, 250 nM, 1 µM) for a specified time (e.g., 2 hours).[2]

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Materials:

  • 6-well plates

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Seed BT474 cells in 6-well plates.

  • Treat the cells with this compound (e.g., 250 nM) for 24 hours.[2]

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. An increase in the G0/G1 population is expected.[2]

Conclusion

The BT474 cell line serves as a valuable tool for the preclinical evaluation of PI3K inhibitors like this compound. The protocols outlined in these application notes provide a framework for investigating the in vitro activity of this compound, from assessing its impact on cell proliferation to dissecting its effects on the PI3K/AKT signaling pathway and cell cycle progression. These studies are essential for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent.

References

AZD-8835 Application Notes: Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various human cancers, making it a key target for therapeutic intervention.[4][5] this compound has demonstrated significant anti-proliferative activity in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[6] These application notes provide detailed protocols for the solubilization of this compound and its preparation for use in cell culture experiments.

Physicochemical Properties and Solubility

Proper solubilization is critical for accurate and reproducible experimental results. This compound is a solid, light yellow to yellow powder with a molecular weight of 469.54 g/mol .[2] Its solubility in common laboratory solvents is summarized in the table below. It is important to note that this compound is insoluble in aqueous solutions like water and ethanol.[3]

PropertyValueSource
Molecular Formula C₂₂H₃₁N₉O₃[2]
Molecular Weight 469.54 g/mol [2]
Appearance Light yellow to yellow solid[2]
Solubility
- DMSOUp to 93 mg/mL (198.06 mM)[3]
12.5 mg/mL (26.62 mM) - requires ultrasound[2]
- WaterInsoluble[3]
- EthanolInsoluble[3]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[2]
Storage (Solvent) -80°C for 2 years, -20°C for 1 year[2]

Note on DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds. It is crucial to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

This compound selectively inhibits the p110α and p110δ isoforms of PI3K, which are key components of the PI3K/Akt/mTOR signaling cascade.[1][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. By inhibiting PI3Kα and PI3Kδ, this compound blocks the production of PIP3, leading to the downregulation of Akt and mTOR signaling, and ultimately inducing apoptosis and inhibiting the growth of cancer cells.[4][5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α / p110δ) RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Promotes AZD8835 This compound AZD8835->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 469.54 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[2]

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 469.54 g/mol = 0.46954 mg

      • Therefore, weigh out approximately 4.7 mg of this compound for 1 mL of 10 mM stock solution. Adjust the mass and volume as needed.

  • Dissolution:

    • Aseptically add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous, sterile DMSO.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Fully Dissolved? vortex->check_dissolution sonicate Sonicate 5-10 min check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->check_dissolution store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

General Protocol for Cell Culture Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pyrogen-free serological pipettes and pipette tips

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture wells.

    • Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same percentage of DMSO) to the respective wells.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTS, CellTiter-Glo), western blotting to assess pathway inhibition (e.g., p-Akt levels), or cell cycle analysis.[6]

In Vitro Activity of this compound

This compound is a potent inhibitor of PI3Kα and PI3Kδ, with selectivity over other PI3K isoforms. Its inhibitory activity has been characterized in both enzymatic and cell-based assays.

TargetIC₅₀ (nM) - Enzymatic AssayCell LineIC₅₀ (nM) - Cell-Based p-Akt InhibitionSource
PI3Kα 6.2BT474 (PIK3CA mutant)57[2]
PI3Kδ 5.7Jeko-1 (B-cell line)49[2]
PI3Kβ 431MDA-MB-468 (PTEN null)3500[2]
PI3Kγ 90RAW264.7 (monocytic)530[2]
PI3Kα-E545K mutant 6.0--[2]
PI3Kα-H1047R mutant 5.8--[2]

These data highlight the potent and selective inhibitory profile of this compound, making it a valuable tool for investigating the role of PI3Kα and PI3Kδ in various cellular processes and disease models.

References

Application Note: Western Blot Protocol for Phospho-Akt Detection Following AZD-8835 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-8835 is a potent and selective oral inhibitor of the alpha (α) and delta (δ) isoforms of phosphatidylinositol 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a frequent event in various cancers, making it a key therapeutic target.[2] this compound exerts its anti-neoplastic activity by binding to and inhibiting PI3K, thereby preventing the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).[4]

Verification of on-target activity for PI3K inhibitors like this compound is crucial. Western blotting is a fundamental technique used to measure the reduction in phosphorylated Akt (p-Akt) at key residues, such as Serine 473 (Ser473) and Threonine 308 (Thr308), in response to drug treatment.[5] This application note provides a detailed protocol for the detection and semi-quantification of p-Akt levels in cell lysates following treatment with this compound.

PI3K/Akt Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling cascade and highlights the inhibitory action of this compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates mTORC2 mTORC2 PIP3->mTORC2 Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Targets (Cell Survival, Proliferation) p_Akt->Downstream Growth_Factor Growth Factor Growth_Factor->RTK Binds AZD8835 This compound AZD8835->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Data Presentation: Effect of this compound on p-Akt Levels

Studies have consistently demonstrated that this compound treatment leads to a reduction in Akt phosphorylation in a dose- and time-dependent manner in various cancer cell lines.

Cell LineThis compound ConcentrationTreatment DurationObserved Effect on p-AktReference
BT474 (Breast Cancer)0 - 2.5 µmol/L2 hoursDose-dependent decrease in p-Akt (Ser473) and p-PRAS40.[3][6]
MCF7 (Breast Cancer)0 - 2.5 µmol/L2 hoursDose-dependent decrease in p-Akt (Ser473) and p-PRAS40.[3][6]
T47D (Breast Cancer)0 - 2.5 µmol/L2 hoursDose-dependent decrease in p-Akt (Ser473) and p-PRAS40.[3][6]
BT474 (Breast Cancer)2.5 µmol/L0 - 48 hoursTime-dependent decrease in p-Akt (Ser473), with significant reduction seen as early as 2 hours.[3][6]
JeKo-1 (B-cell line)IC50 = 0.049 µMNot SpecifiedPotent inhibition of p-Akt.[1]

Experimental Protocol

This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of Akt via Western blot.

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis (with inhibitors) B->C D 4. Protein Quantification C->D E 5. SDS-PAGE (Separation) D->E F 6. Protein Transfer (to Membrane) E->F G 7. Blocking (5% BSA) F->G H 8. Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection (ECL) I->J K 11. Image Capture J->K L 12. Densitometry Analysis K->L

Caption: Workflow for p-Akt Western blot analysis.
Materials and Reagents

  • Cell Lines: e.g., BT474, MCF7, or other relevant cell lines.

  • Cell Culture Reagents: Appropriate growth medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • This compound: Prepare stock solutions in DMSO and store at -20°C or -80°C.

  • Lysis Buffer: RIPA buffer or similar, supplemented immediately before use with:

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, beta-glycerophosphate).[7][8]

  • Protein Assay Reagents: BCA Protein Assay Kit or equivalent.

  • SDS-PAGE Reagents: Acrylamide solutions, SDS, Tris-HCl, TEMED, APS, Laemmli sample buffer.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).[7][9]

  • Primary Antibodies:

    • Rabbit anti-p-Akt (Ser473) (e.g., Cell Signaling Technology, #9271 or #4060).[10][11] Recommended dilution: 1:1000.

    • Rabbit anti-p-Akt (Thr308) (e.g., Cell Signaling Technology, #9275 or #4056).[5][12] Recommended dilution: 1:1000.

    • Rabbit or Mouse anti-Total Akt (e.g., Cell Signaling Technology, #9272 or #4691).[11][13] Recommended dilution: 1:1000.

    • Loading Control: Mouse anti-GAPDH or anti-β-actin.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Wash Buffer: TBS-T.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Procedure

1. Cell Culture and Treatment

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • (Optional) Serum-starve the cells for 4-6 hours or overnight to reduce basal p-Akt levels.[14]

  • Prepare serial dilutions of this compound in a complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Aspirate the old medium and add the drug-containing medium to the cells.

  • Incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.

2. Cell Lysis and Protein Extraction

  • Place culture plates on ice. Aspirate the medium and wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).[7][15]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates (e.g., to a 1X final concentration) and boil at 95-100°C for 5-10 minutes to denature the proteins.[16]

4. SDS-PAGE

  • Load equal amounts of protein (e.g., 20-40 µg) per lane of a 10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Immunoblotting

  • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking as its casein content can increase background with phospho-antibodies.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted 1:1000 in 5% BSA/TBS-T overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBS-T for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

7. Signal Detection and Analysis

  • Prepare the ECL detection reagent according to the manufacturer's protocol and incubate with the membrane.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • To ensure accurate quantification, strip the membrane and re-probe for Total Akt and a loading control (e.g., GAPDH).

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the Total Akt signal, and then normalize this ratio to the loading control to correct for any loading inaccuracies.[5]

References

Application Notes and Protocols for AZD-8835 in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AZD-8835, a potent inhibitor of PI3Kα and PI3Kδ, in mouse xenograft models of cancer. The following sections detail dosing strategies, experimental procedures, and the underlying signaling pathways.

Introduction

This compound is a selective inhibitor of the p110α and p110δ catalytic subunits of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1] this compound has shown significant anti-tumor efficacy in preclinical xenograft models, particularly those with activating mutations in the PIK3CA gene, which encodes the p110α subunit.[2][3] This document outlines established protocols for evaluating this compound in vivo, with a focus on breast cancer xenograft models.

This compound Dosing and Administration

This compound is orally bioavailable and has been evaluated in mouse xenograft models using both continuous and intermittent dosing schedules.[3] The choice of dosing regimen can impact efficacy and tolerability.

Formulation

For oral administration in mice, this compound is prepared as a suspension.

  • Vehicle: A common vehicle is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) combined with 0.1% Polysorbate 80 (Tween 80).

  • Preparation: To prepare a working solution, the required amount of this compound is added to the HPMC/Tween 80 solution and mixed thoroughly to ensure a homogenous suspension. For example, to achieve a concentration of 5 mg/mL, 5 mg of this compound is added to 1 mL of the vehicle.[4]

  • Administration Volume: The typical administration volume is 0.1 mL per 10 grams of mouse body weight, delivered via oral gavage.[5]

Dosing Regimens

Both continuous and intermittent high-dose scheduling (IHDS) have proven effective in preclinical studies. Intermittent scheduling may offer an improved therapeutic index by allowing for higher doses that achieve greater pathway inhibition and induce apoptosis, followed by a recovery period.[3][6]

Table 1: Summary of this compound Dosing Regimens in Mouse Xenograft Models

Xenograft ModelDosing ScheduleDosageAdministration RouteNotes
BT474 (Breast Cancer)Continuous25 mg/kg, BIDOralBID doses administered 6-8 hours apart.
MCF7 (Breast Cancer)Continuous25 mg/kg, BIDOralBID doses administered 6-8 hours apart.
BT474 (Breast Cancer)Intermittent (IHDS)50 mg/kg, 2 days on/5 days off, BIDOralHigh-dose intermittent scheduling.
BT474 (Breast Cancer)Intermittent (IHDS)100 mg/kg, Day 1 and 4 weekly, QD or BIDOralThis schedule has been shown to induce tumor regression.[1]
MCF7 (Breast Cancer)Intermittent (IHDS)50 mg/kg, Day 1 and 4 weekly, BIDOralTolerated dose in SCID mice for this model.
SKOV-3 (Ovarian Cancer)Continuous6 mg/kg or 25 mg/kg, BIDOralUsed for pharmacodynamic studies assessing Akt phosphorylation.[2]

BID: twice daily; QD: once daily; IHDS: Intermittent High-Dose Scheduling.

Experimental Protocols

The following are detailed protocols for establishing common breast cancer xenograft models and conducting efficacy studies with this compound.

Cell Line Derived Xenograft (CDX) Establishment

BT474 Xenograft Model:

  • Cell Culture: Culture BT474 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel.

  • Implantation: Subcutaneously inject 1 x 107 BT474 cells in a volume of 100-200 µL into the flank of female immunodeficient mice (e.g., NCr-nu/nu or NSG mice).[7]

  • Estrogen Supplementation: As BT474 cells are estrogen receptor-positive, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the neck region 24-48 hours prior to cell inoculation to support tumor growth.[8][9]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-250 mm3), randomize the mice into treatment and control groups.[7][8]

MCF7 Xenograft Model:

  • Cell Culture and Preparation: Follow the same procedure as for BT474 cells.

  • Estrogen Requirement: MCF7 cells are also estrogen-dependent. Therefore, estrogen supplementation as described for the BT474 model is essential for tumor establishment.[10]

  • Implantation: Inject 1-5 million MCF7 cells in Matrigel subcutaneously, typically into the mammary fat pad to create an orthotopic model which better mimics the natural tumor environment.[6][10]

  • Tumor Monitoring and Treatment: Follow the same monitoring and treatment initiation procedures as for the BT474 model.

This compound Efficacy Study Workflow

G cluster_setup Phase 1: Model Establishment cluster_monitoring Phase 2: Tumor Growth & Randomization cluster_treatment Phase 3: Treatment & Data Collection cluster_analysis Phase 4: Endpoint & Analysis cell_culture Cell Culture (BT474 or MCF7) implant_estrogen Implant Estrogen Pellet (if required) cell_culture->implant_estrogen inject_cells Subcutaneous or Orthotopic Cell Injection implant_estrogen->inject_cells monitor_tumor Monitor Tumor Growth (Calipers) inject_cells->monitor_tumor randomize Randomize Mice (Tumor Volume ~200mm³) monitor_tumor->randomize treat_vehicle Vehicle Control Group randomize->treat_vehicle treat_azd8835 This compound Treatment Group(s) randomize->treat_azd8835 measure_tumor Measure Tumor Volume & Body Weight treat_vehicle->measure_tumor treat_azd8835->measure_tumor endpoint Endpoint Criteria Met (e.g., Tumor Volume >2000mm³) measure_tumor->endpoint necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Pharmacodynamic & Histological Analysis necropsy->analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound, pharmacodynamic studies are crucial.

  • Tissue Collection: At specified time points after the final dose (e.g., 2, 8, or 24 hours), euthanize a subset of mice from each group.

  • Tumor Excision: Immediately excise tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis, and fix the remainder in formalin for immunohistochemistry (IHC).

  • Western Blot: Homogenize frozen tumor samples to extract proteins. Perform Western blotting to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A reduction in phosphorylation indicates target engagement by this compound.

  • Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to perform IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Increased cleaved caspase-3 staining can confirm the induction of apoptosis by this compound.[11]

Signaling Pathway

This compound targets the PI3Kα and PI3Kδ isoforms, thereby inhibiting the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the activation of downstream signaling cascades, primarily the Akt/mTOR pathway, leading to reduced cell proliferation, survival, and induction of apoptosis in cancer cells dependent on this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AZD8835 This compound AZD8835->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: AZD-8835 Intermittent vs. Continuous Dosing in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes summarize the preclinical rationale and provide detailed protocols for evaluating intermittent versus continuous dosing schedules of AZD-8835, a selective inhibitor of PI3Kα and PI3Kδ, in vivo. The following information is based on studies conducted in breast cancer xenograft models.

Introduction

This compound is a potent inhibitor of PI3Kα and PI3Kδ isoforms.[1][2] While continuous dosing of PI3K inhibitors has been a common strategy, it can be limited by on-target toxicities and the development of resistance through pathway feedback and reactivation.[3] Preclinical evidence suggests that intermittent high-dose scheduling (IHDS) of this compound may offer a superior therapeutic window, achieving greater anti-tumor efficacy by inducing apoptosis rather than a primarily cytostatic effect.[3][4] This document outlines the experimental data and protocols to compare these two dosing strategies.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo efficacy studies comparing continuous and intermittent dosing schedules of this compound in PIK3CA-mutant breast cancer xenograft models.

Table 1: this compound Monotherapy Efficacy in BT474 Xenografts [3][4][5]

Dosing ScheduleDoseFrequencyTumor Growth Outcome
Continuous 25 mg/kgBID93% TGI / 11% Regression
Intermittent 50 mg/kgBID (2 days on/5 off)91% TGI
Intermittent 100 mg/kgQD (Day 1 & 4)92% TGI
Intermittent 100 mg/kgBID (Day 1 & 4)40% Regression

TGI: Tumor Growth Inhibition; BID: Twice daily; QD: Once daily.

Table 2: this compound Monotherapy Efficacy in MCF7 Xenografts [3][5]

Dosing ScheduleDoseFrequencyTumor Growth Outcome
Continuous 25 mg/kgBID25% Regression

Signaling Pathways and Experimental Logic

The rationale for exploring intermittent dosing is based on the dynamics of the PI3K/AKT signaling pathway. Continuous inhibition can lead to feedback mechanisms that reactivate the pathway, diminishing the drug's effect over time. Intermittent high-dose scheduling aims to provide a strong initial inhibition, inducing apoptosis, followed by a "drug holiday" to allow the pathway to reset before the next dose.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (T308) Downstream Downstream Effectors (e.g., PRAS40) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Cell_Outcomes Cell Growth, Proliferation, Survival Downstream->Cell_Outcomes Dosing_Logic cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing (IHDS) Cont_Dose Lower, Frequent Dose Pathway_Inhibition Sustained Pathway Inhibition Cont_Dose->Pathway_Inhibition Feedback Pathway Reactivation (Feedback Loop) Pathway_Inhibition->Feedback Cytostatic Cytostatic Effect Pathway_Inhibition->Cytostatic Int_Dose Higher, Pulsed Dose Strong_Inhibition Strong Initial Inhibition Int_Dose->Strong_Inhibition Reset Pathway Reset (Drug Holiday) Strong_Inhibition->Reset followed by Apoptosis Apoptotic Effect Strong_Inhibition->Apoptosis Reset->Int_Dose re-dose Xenograft_Workflow Start Cell Culture (BT474 or MCF7) Implant Subcutaneous Implantation in Mice Start->Implant Tumor_Growth Tumor Growth to ~150-200 mm³ Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Dosing Administer this compound/ Vehicle (Oral Gavage) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight Dosing->Monitor 2-3x / week Monitor->Dosing Endpoint Study Endpoint & Data Analysis Monitor->Endpoint

References

Application Notes and Protocols for Cell Viability Assay Using AZD-8835

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in various human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4] this compound exerts its anti-cancer effects by binding to and inhibiting PI3Kα and its mutated forms, leading to the suppression of the downstream Akt/mTOR signaling cascade, which ultimately results in the inhibition of cell growth and induction of apoptosis in cancer cells with a dependency on this pathway.[4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors. This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. This compound inhibits the catalytic activity of PI3Kα and PI3Kδ, thereby blocking the production of PIP3 and leading to the inactivation of the entire downstream signaling cascade.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment AZD8835 This compound AZD8835->PI3K Inhibition PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported growth inhibition (GI₅₀) values of this compound in various human breast cancer cell lines. GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth.

Cell LinePIK3CA Mutation StatusGI₅₀ (µM)Reference
MCF7E545K0.31[4]
BT474K111N0.53[4]
T47DH1047R0.2[4]
MDA-MB-468Wild-Type (PTEN null)9.33[4]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the MTT assay.

Materials
  • Cancer cell line of interest (e.g., MCF7, BT474, T47D)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% SDS, and 2% acetic acid)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (24h incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72h) C->D E 5. Add MTT Reagent (4h incubation) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % Viability & GI50) G->H

Caption: Workflow for the cell viability assay using this compound.
Procedure

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the GI₅₀ value by performing a non-linear regression analysis of the dose-response curve.

Troubleshooting

  • High background: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can also contribute to background absorbance.

  • Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient.

  • Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.

These application notes provide a comprehensive framework for assessing the in vitro efficacy of this compound. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this PI3K inhibitor on cancer cell viability.

References

Application Notes and Protocols for Assessing AZD-8835 Efficacy Using In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] It targets the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and growth.[1][3] this compound has shown anti-tumor efficacy in preclinical models, particularly in tumors with activating mutations in the PIK3CA gene.[1][4] These application notes provide detailed protocols for utilizing non-invasive in vivo imaging techniques to assess the pharmacodynamic effects and therapeutic efficacy of this compound in preclinical cancer models.

Mechanism of Action of this compound

This compound inhibits the catalytic activity of PI3Kα and PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of Apoptosis S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibition Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

In Vivo Imaging Modalities for Efficacy Assessment

Several non-invasive imaging techniques can be employed to monitor the in vivo efficacy of this compound. The choice of modality will depend on the specific biological question, the tumor model, and available resources.

Key Pharmacodynamic Biomarkers:

  • pAkt (phosphorylated Akt): A proximal biomarker indicating direct inhibition of the PI3K pathway.

  • Cleaved Caspase-3 (CC3): A distal biomarker indicating the induction of apoptosis.[5]

  • Tumor Metabolism: Changes in glucose uptake and metabolic pathways like glycolysis.

  • Cell Proliferation: Reduction in the rate of cancer cell division.

  • Tumor Volume: Gross measurement of tumor growth or regression.

Positron Emission Tomography (PET) Imaging

Application: To assess changes in tumor metabolism (glucose uptake) and proliferation as early indicators of this compound efficacy.

Key Tracers:

  • [18F]FDG (18F-fluorodeoxyglucose): A glucose analog to measure glucose metabolism. A decrease in [18F]FDG uptake can indicate a reduction in metabolic activity due to PI3K pathway inhibition.[6]

  • [18F]FLT (18F-fluorothymidine): A thymidine analog to measure cell proliferation. A decrease in [18F]FLT uptake suggests an anti-proliferative effect of the drug.

Experimental Protocol: [18F]FDG-PET Imaging

PET_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment cluster_analysis Data Analysis Baseline Baseline [18F]FDG-PET Scan Treatment Administer this compound (e.g., continuous or intermittent dosing) Baseline->Treatment PostScan Follow-up [18F]FDG-PET Scan (e.g., 2 and 7 days post-treatment) Treatment->PostScan Analysis Calculate SUVmax and Tumor-to-Muscle Ratio PostScan->Analysis Correlation Correlate with Tumor Volume and Biomarker Expression Analysis->Correlation

Figure 2: Workflow for assessing this compound efficacy using [18F]FDG-PET imaging.

Materials:

  • Tumor-bearing mice (e.g., BT474 or MCF7 xenografts).

  • This compound formulated for in vivo administration.

  • [18F]FDG (typically 3.7-7.4 MBq or 100-200 µCi per mouse).

  • Small animal PET/CT scanner.

  • Anesthesia (e.g., isoflurane).

  • Glucose meter.

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours prior to [18F]FDG injection to reduce background glucose levels.

  • Baseline Imaging: Perform a baseline [18F]FDG-PET/CT scan before initiating treatment.

    • Anesthetize the mouse.

    • Measure blood glucose levels. If >200 mg/dL, the scan may need to be rescheduled.[7]

    • Administer [18F]FDG via tail vein injection.

    • Allow for a 60-minute uptake period, maintaining the animal under anesthesia and keeping it warm.

    • Perform a whole-body PET scan followed by a CT scan for anatomical co-registration.

  • Treatment Administration: Begin this compound treatment according to the desired schedule (e.g., continuous daily dosing at 25 mg/kg BID or intermittent high-dose scheduling at 50-100 mg/kg).[1]

  • Follow-up Imaging: Repeat the [18F]FDG-PET/CT scan at specified time points post-treatment (e.g., 2 and 7 days) to assess early and sustained responses.[6]

  • Data Analysis:

    • Reconstruct PET and CT images.

    • Draw regions of interest (ROIs) around the tumor on the co-registered images.

    • Calculate the maximum standardized uptake value (SUVmax) for the tumor.

    • Calculate the change in SUVmax from baseline to post-treatment time points.

Data Presentation:

Treatment GroupDosing ScheduleBaseline SUVmax (mean ± SD)Day 2 ΔSUVmax (%)Day 7 ΔSUVmax (%)Tumor Growth Inhibition (%)
Vehicle ControlDaily2.5 ± 0.4+10%+25%0%
This compound25 mg/kg BID, continuous2.6 ± 0.5-30%-50%70%
This compound50 mg/kg, 2 days on/5 off2.4 ± 0.3-45%-65%85%

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS)

Application: To non-invasively detect early metabolic changes, specifically the conversion of pyruvate to lactate, as a marker of altered glycolysis following PI3K inhibition.

Experimental Protocol: Hyperpolarized [1-13C]-Pyruvate MRS

Materials:

  • Tumor-bearing mice.

  • This compound formulation.

  • [1-13C]pyruvic acid.

  • Dynamic Nuclear Polarization (DNP) polarizer (e.g., HyperSense).

  • Small animal MRI/MRS system (e.g., 9.4 T).

  • Catheter for tail vein injection.

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the MRI/MRS scanner.

  • Baseline Imaging: Acquire baseline hyperpolarized 13C MRS data.

    • Hyperpolarize a sample of [1-13C]pyruvic acid.

    • Rapidly dissolve the hyperpolarized sample in a buffer solution.

    • Inject a bolus of the hyperpolarized [1-13C]pyruvate solution (e.g., 200 µL of 100 mM) via the tail vein catheter.[8]

    • Immediately begin dynamic 13C MR spectroscopic imaging to capture the conversion of pyruvate to lactate in the tumor.

  • Treatment Administration: Administer this compound as per the study design.

  • Follow-up Imaging: Repeat the hyperpolarized 13C MRS acquisition at desired time points after treatment.

  • Data Analysis:

    • Process the acquired spectra to quantify the signal intensities of [1-13C]pyruvate and [1-13C]lactate over time.

    • Calculate the lactate-to-pyruvate signal ratio as a measure of glycolytic activity.

    • Compare the pre- and post-treatment ratios to determine the effect of this compound on tumor metabolism.

Data Presentation:

Treatment GroupTime PointLactate/Pyruvate Ratio (mean ± SD)Change from Baseline (%)
Vehicle ControlBaseline0.8 ± 0.10%
24h Post-treatment0.85 ± 0.12+6%
This compoundBaseline0.82 ± 0.090%
24h Post-treatment0.41 ± 0.07-50%

Bioluminescence Imaging (BLI)

Application: To monitor tumor growth and burden over time in response to this compound treatment. This technique is highly sensitive for tracking tumor progression, especially in orthotopic or metastatic models.[9][10]

Experimental Protocol: Bioluminescence Imaging

BLI_Workflow Start Implant Luciferase-expressing Tumor Cells TumorDev Allow Tumors to Establish Start->TumorDev Baseline Baseline BLI Scan TumorDev->Baseline Treatment Initiate this compound Treatment Regimen Baseline->Treatment Monitoring Weekly BLI Scans Treatment->Monitoring Monitoring->Monitoring Repeat for duration of study Endpoint Endpoint Analysis: Tumor Burden Quantification Monitoring->Endpoint

Figure 3: Experimental workflow for monitoring this compound efficacy with bioluminescence imaging.

Materials:

  • Cancer cell line stably expressing luciferase (e.g., MCF7-luc).

  • Immunocompromised mice (e.g., nude or SCID).

  • This compound formulation.

  • D-luciferin substrate (e.g., 15 mg/mL solution).[9]

  • In vivo imaging system (IVIS) with a sensitive CCD camera.[9][11]

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Tumor Cell Implantation: Implant luciferase-expressing tumor cells into the desired location (e.g., subcutaneously, orthotopically).[12]

  • Tumor Establishment: Allow tumors to grow to a palpable or detectable size.

  • Baseline Imaging:

    • Anesthetize the mice.

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 150 mg/kg).[9][11]

    • Wait for the peak signal (typically 10-15 minutes post-injection).[13]

    • Acquire bioluminescent images using the IVIS system.

  • Treatment and Monitoring: Randomize mice into treatment groups and begin this compound administration. Perform BLI scans at regular intervals (e.g., weekly) to monitor tumor burden.

  • Data Analysis:

    • Draw ROIs around the tumor signal.

    • Quantify the total photon flux (photons/second) within the ROI.[13]

    • Plot the average photon flux over time for each treatment group to visualize tumor growth kinetics.

Data Presentation:

Treatment GroupWeek 0 (Photon Flux, p/s)Week 1 (Photon Flux, p/s)Week 2 (Photon Flux, p/s)Week 3 (Photon Flux, p/s)
Vehicle Control1.2 x 1065.5 x 1062.1 x 1078.3 x 107
This compound (25 mg/kg BID)1.3 x 1062.0 x 1063.5 x 1065.1 x 106

Conclusion

In vivo imaging provides powerful, non-invasive tools for the preclinical evaluation of this compound. PET imaging with [18F]FDG or [18F]FLT offers early insights into the metabolic and proliferative response to treatment. Hyperpolarized 13C MRS allows for the real-time assessment of metabolic flux through the glycolytic pathway. Bioluminescence imaging is a highly sensitive method for longitudinally monitoring tumor burden. The integration of these imaging techniques with ex vivo biomarker analysis (e.g., pAkt, CC3) will provide a comprehensive understanding of the in vivo efficacy and mechanism of action of this compound, facilitating its clinical development.

References

Co-administration of AZD-8835 with Fulvestrant in ER+ Breast Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo co-administration of AZD-8835, a selective PI3Kα/δ inhibitor, and fulvestrant, a selective estrogen receptor degrader (SERD), for the study of estrogen receptor-positive (ER+) breast cancer. The combination of agents targeting the PI3K/AKT/mTOR and ER signaling pathways is a promising strategy to overcome endocrine resistance, a common challenge in the treatment of ER+ breast cancer.[1][2][3] this compound selectively inhibits the alpha and delta isoforms of phosphoinositide 3-kinase (PI3K), key components of a signaling pathway frequently mutated in breast cancer.[4][5][6] Fulvestrant acts by binding to the estrogen receptor, leading to its degradation and thereby blocking estrogen-mediated tumor growth.[7][8][9] Preclinical studies have demonstrated that the combination of this compound and fulvestrant can lead to enhanced anti-tumor efficacy.[10]

These notes offer a summary of key in vivo findings and provide detailed protocols for researchers looking to replicate or build upon these studies.

Signaling Pathways

The PI3K/AKT/mTOR and ER signaling pathways are critical drivers of proliferation and survival in ER+ breast cancer cells. There is significant crosstalk between these two pathways, and upregulation of PI3K signaling is a known mechanism of resistance to endocrine therapies like fulvestrant.[1][2][3]

This compound targets PI3Kα and PI3Kδ, inhibiting the conversion of PIP2 to PIP3 and subsequent activation of AKT and downstream effectors. Fulvestrant binds to the estrogen receptor, inducing its degradation and preventing the transcription of estrogen-responsive genes that promote cell growth.[4][5][7][8][9] The dual blockade of these pathways can result in synergistic anti-tumor effects.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα/δ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival AZD8835 This compound AZD8835->PI3K Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Gene_Transcription->Proliferation_Survival Fulvestrant Fulvestrant Fulvestrant->ER degrades

Caption: Combined inhibition of PI3K and ER signaling pathways.

Data Presentation

The following tables summarize quantitative data from in vivo studies combining this compound and fulvestrant in ER+ breast cancer xenograft models.

Table 1: In Vivo Anti-Tumor Efficacy in BT474 Xenografts [10]

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)
Vehicle-Growth
This compound (50 mg/kg)Intermittent High-Dose Scheduling (IHDS)Growth Inhibition
Fulvestrant (5 mg)Days 1, 3, 5 (QD)Growth Inhibition
This compound + FulvestrantCombination ScheduleTumor Regression

Table 2: In Vivo Anti-Tumor Efficacy in MCF7 Xenografts [10]

Treatment GroupDosing ScheduleMean Tumor Volume Change (%)
Vehicle-Growth
This compound (50 mg/kg)Intermittent High-Dose Scheduling (IHDS)Growth Inhibition
Fulvestrant (5 mg)Days 1, 3, 5 (QD)Growth Inhibition
This compound + FulvestrantCombination ScheduleTumor Regression

Table 3: Pharmacodynamic Effects in BT474 and MCF7 Xenografts [10]

Treatment GroupBiomarkerChange from Baseline
This compound + Fulvestrantp-AKTDecreased
This compound + FulvestrantCleaved Caspase-3 (CC3)Increased

Experimental Protocols

Detailed methodologies for the in vivo co-administration of this compound and fulvestrant are provided below. These protocols are based on published studies and are intended to serve as a guide for researchers.[10][11]

Animal Models

Female immunodeficient mice (e.g., SCID or nude mice) are suitable for establishing breast cancer xenografts. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.

Cell Lines and Xenograft Establishment
  • Cell Culture: ER+ breast cancer cell lines such as BT474 or MCF7 should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 150-250 mm³).

Drug Formulation and Administration
  • This compound Formulation:

    • Prepare a suspension of this compound in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Polysorbate 80 (Tween 80).[11]

    • Administer orally (p.o.) via gavage.

  • Fulvestrant Formulation:

    • Formulate fulvestrant in a suitable vehicle like peanut oil.[11]

    • Administer subcutaneously (s.c.).

  • Dosing Regimen:

    • This compound: An intermittent high-dose schedule (IHDS) has been shown to be effective. A representative schedule is twice daily (BID) administration on days 1 and 4 of each week.[10][11]

    • Fulvestrant: A typical schedule involves administration on days 1, 3, and 5 of the first week of treatment.[10]

    • Combination: For combination studies, fulvestrant can be administered on the day prior to the first this compound dose to allow for steady-state plasma exposure.[10]

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Cell Culture (e.g., BT474, MCF7) Tumor_Implantation Tumor Implantation in Immunodeficient Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to ~200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (this compound & Fulvestrant) Randomization->Dosing Tumor_Monitoring Tumor Volume Measurement Dosing->Tumor_Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot) Dosing->PD_Analysis Data_Interpretation Data Interpretation & Statistical Analysis Tumor_Monitoring->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: In vivo experimental workflow for co-administration.

Pharmacodynamic Analysis
  • Tissue Collection:

    • At the end of the study or at specified time points, euthanize mice and excise tumors.

    • Tumors can be flash-frozen in liquid nitrogen for protein analysis or fixed in formalin for immunohistochemistry.

  • Western Blotting:

    • Prepare tumor lysates and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against pharmacodynamic markers such as phosphorylated AKT (p-AKT), total AKT, and cleaved caspase-3 (CC3).

    • Use appropriate secondary antibodies and a detection system to visualize protein bands.

    • Quantify band intensity to assess changes in protein expression.

Conclusion

The co-administration of this compound and fulvestrant represents a rational and effective combination strategy for targeting ER+ breast cancer in preclinical models. The provided application notes and protocols offer a framework for conducting in vivo studies to further investigate the efficacy and mechanisms of this combination therapy. Careful attention to experimental design, including appropriate animal models, dosing schedules, and pharmacodynamic endpoints, is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

AZD-8835 Technical Support Center: Investigating Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of AZD-8835 in kinase assays. This compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and delta (PI3Kδ), key components of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[5] This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation resources to ensure the accuracy and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of PI3Kα and PI3Kδ with IC50 values of 6.2 nM and 5.7 nM, respectively, in enzymatic assays.[1][2][3][4] It also effectively inhibits common PI3Kα mutants, E545K and H1047R, with similar potency.[1][3]

Q2: What are the known off-target effects of this compound within the PI3K family?

A2: this compound exhibits selectivity against other Class I PI3K isoforms. In enzymatic assays, it is significantly less potent against PI3Kβ (IC50 = 431 nM) and PI3Kγ (IC50 = 90 nM).[1][2][3][4]

Q3: Has a comprehensive kinase screen been performed for this compound to identify off-targets outside the PI3K family?

A3: Yes, a broader kinase selectivity profile for this compound has been determined using kinase panels at the University of Dundee and DiscoveRx (KinomeScan).[6] For detailed information on the broader kinase selectivity, researchers are advised to consult these resources.

Q4: My biochemical (enzymatic) assay shows potent inhibition by this compound, but I see weaker activity in my cell-based assay. What could be the reason for this discrepancy?

A4: This is a common observation with kinase inhibitors. Several factors can contribute to this difference:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher (in the millimolar range). This high concentration of the natural substrate can outcompete the inhibitor, leading to a decrease in apparent potency.

  • Cell Permeability: this compound may have poor permeability across the cell membrane of your specific cell line, resulting in a lower intracellular concentration.

  • Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (MDR1).

  • Compound Stability: The compound may be unstable in the cell culture medium and degrade over the course of the experiment.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against Class I PI3K isoforms in both enzymatic and cell-based assays.

Table 1: this compound Inhibition of Class I PI3K Isoforms (Enzymatic Assay)

Kinase TargetIC50 (nM)
PI3Kα (wild-type)6.2[1][2][3][4]
PI3Kα (E545K mutant)6.0[1][3]
PI3Kα (H1047R mutant)5.8[1][3]
PI3Kδ5.7[1][2][3][4]
PI3Kβ431[1][2][3][4]
PI3Kγ90[1][2][3][4]

Table 2: this compound Inhibition of PI3K Pathway in Cell-Based Assays (p-Akt Inhibition)

Cell LinePI3K Isoform DependencyIC50
BT474PI3Kα57 nM[1][3]
Jeko-1PI3Kδ49 nM[1][3]
MDA-MB-468PI3Kβ3.5 µM[1][3]
RAW264.7PI3Kγ530 nM[1][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes AZD8835 This compound AZD8835->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Kinase with This compound Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation Reaction_Start Add ATP to Start Reaction Incubation->Reaction_Start Reaction_Incubation Incubate at Optimal Temperature Reaction_Start->Reaction_Incubation Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Reaction_Incubation->Add_Detection_Reagent Signal_Incubation Incubate for Signal Development Add_Detection_Reagent->Signal_Incubation Read_Plate Read Plate (Luminescence) Signal_Incubation->Read_Plate IC50_Curve Generate IC50 Curve Read_Plate->IC50_Curve

Caption: General experimental workflow for determining the IC50 of this compound.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of this compound against a kinase of interest using the ADP-Glo™ Kinase Assay, a common luminescence-based method.

Materials:

  • This compound

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at the desired concentrations.

  • Kinase Reaction:

    • Add the kinase and substrate solution to the wells of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

Problem 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before dispensing.
Edge Effects Avoid using the outer wells of the plate. If necessary, fill the outer wells with buffer or media to maintain humidity.
Inconsistent Incubation Times Ensure consistent timing for all reagent additions and incubation steps, especially when processing multiple plates.

Problem 2: No or very low kinase activity in the positive control wells.

Possible Cause Troubleshooting Step
Inactive Kinase Verify the activity of the kinase from the supplier's datasheet. Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Optimize the concentrations of kinase, substrate, and ATP. Check the pH and salt concentration of the reaction buffer.
ATP Degradation Prepare fresh ATP solutions for each experiment. Store ATP stock solutions at -20°C in small aliquots.

Problem 3: High background signal in the "no enzyme" control wells.

Possible Cause Troubleshooting Step
Contaminated Reagents Use high-purity reagents. Ensure that the ATP stock is not contaminated with ADP.
Assay Plate Interference Use white, opaque plates specifically designed for luminescence assays to minimize background signal.
Reader Settings Optimize the luminometer's gain and integration time settings.

Problem 4: Inconsistent IC50 values across different experiments.

Possible Cause Troubleshooting Step
Variability in Reagent Preparation Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate and consistent preparation of all assay components.
Different ATP Concentrations The IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration used in the assay. Maintain a consistent ATP concentration across all experiments for comparable results.
Compound Instability Assess the stability of this compound in the assay buffer over the time course of the experiment.

References

Technical Support Center: Managing AZD-8835-Induced Hyperglycemia in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperglycemia as a side effect of AZD-8835 treatment in mouse models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: this compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms. The PI3K/Akt/mTOR signaling pathway is crucial for insulin-mediated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. By inhibiting this pathway, this compound can lead to decreased glucose transport into cells, resulting in elevated blood glucose levels (hyperglycemia). This is considered an "on-target" effect of the drug.

Q2: What are the typical signs of hyperglycemia in mice?

A2: Common signs of hyperglycemia in mice include increased thirst (polydipsia), increased urination (polyuria), and weight loss despite normal or increased food intake. In a laboratory setting, the primary indicator is elevated blood glucose levels as measured by a glucometer.

Q3: How soon after this compound administration can I expect to see changes in blood glucose?

A3: Studies with PI3K inhibitors have shown that blood glucose levels can begin to rise within hours of the first dose. It is recommended to start monitoring blood glucose levels closely on the first day of treatment. One study noted transient glucose and insulin elevations in mice following this compound dosing.[1][2]

Q4: Can hyperglycemia affect the anti-tumor efficacy of this compound?

A4: Yes, prolonged or severe hyperglycemia can lead to a compensatory increase in insulin levels. Elevated insulin can potentially reactivate the PI3K pathway in tumor cells, thereby counteracting the therapeutic effect of this compound.[3][4] Therefore, managing hyperglycemia is important not only for animal welfare but also for maintaining the efficacy of the cancer treatment.

Q5: What are the recommended first-line interventions for managing this compound-induced hyperglycemia in mice?

A5: Based on preclinical studies with other PI3K inhibitors, the recommended first-line interventions include dietary management (switching to a low-carbohydrate diet) and the administration of oral antihyperglycemic agents like metformin.

Q6: Is insulin a suitable treatment for this compound-induced hyperglycemia in mice?

A6: Insulin should be used with caution and is generally considered a last-line treatment option. The administration of exogenous insulin can reactivate the PI3K signaling pathway, potentially compromising the anti-tumor effects of this compound.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Persistently High Blood Glucose (>300 mg/dL) Despite Metformin Treatment - Insufficient metformin dose.- Severe insulin resistance.- Dehydration.- Increase metformin dose (within the recommended range).- Consider adding a second-line agent like an SGLT2 inhibitor (e.g., Dapagliflozin).- Ensure ad libitum access to water to prevent dehydration.- Re-evaluate the dose and schedule of this compound.
High Variability in Blood Glucose Readings - Inconsistent timing of blood collection relative to this compound and/or antihyperglycemic agent administration.- Stress-induced hyperglycemia from handling.- Inconsistent fasting period.- Standardize the timing of all procedures.- Handle mice gently and consistently to minimize stress.- Ensure a consistent fasting period before blood glucose measurement.
Weight Loss in Treated Mice - Uncontrolled hyperglycemia leading to caloric loss through glucosuria.- Side effects of this compound or other administered agents.- Dehydration.- Implement hyperglycemia management strategies promptly.- Monitor food and water intake daily.- Provide supportive care, such as hydration with subcutaneous saline if necessary.- If weight loss is severe, consider reducing the dose of this compound.
Hypoglycemia (Blood Glucose <60 mg/dL) - Overdose of antihyperglycemic medication.- Interaction between this compound and antihyperglycemic agents.- Immediately provide a source of glucose (e.g., oral glucose gel or dextrose solution).- Reduce the dose of the antihyperglycemic agent in subsequent treatments.- Monitor blood glucose frequently until stable.

Quantitative Data Summary

Table 1: Typical Fasting Blood Glucose Ranges in Common Mouse Strains

Mouse Strain Typical Fasting Blood Glucose (mg/dL)
C57BL/668 - 102
SCID80 - 120
Nude70 - 110
Note: These are approximate ranges and can vary based on age, sex, and specific colony conditions.[5][6]

Table 2: Recommended Dosing for this compound and Antihyperglycemic Agents in Mice

Compound Dosing Regimen Route of Administration Reference(s)
This compound 25 mg/kg BID (continuous)Oral gavage[1][2]
50-100 mg/kg (intermittent)Oral gavage[1][2]
Metformin 200-350 mg/kg dailyOral gavage
Dapagliflozin (SGLT2 inhibitor) 5-10 mg/kg dailyOral gavage
Note: These doses are based on preclinical studies with PI3K inhibitors and may require optimization for your specific experimental model.

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice

  • Materials:

    • Handheld glucometer and compatible test strips.

    • Lancets (25-28 gauge).

    • Alcohol swabs.

    • Gauze pads.

    • Mouse restraint device.

  • Procedure:

    • Gently restrain the mouse.

    • Warm the tail with a warming lamp or by immersing in warm water for 30-60 seconds to promote blood flow.

    • Clean the tip of the tail with an alcohol swab and allow it to dry.

    • Make a small puncture on the lateral tail vein with a sterile lancet.

    • Gently massage the base of the tail to produce a small drop of blood.

    • Apply the blood drop to the glucometer test strip and record the reading.

    • Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Administration of Metformin for Hyperglycemia Management

  • Materials:

    • Metformin hydrochloride.

    • Sterile water for injection or 0.9% saline.

    • Oral gavage needles (20-22 gauge, flexible tip).

    • Appropriate sized syringes.

  • Procedure:

    • Prepare a fresh solution of metformin in sterile water or saline at the desired concentration.

    • Gently restrain the mouse and measure its body weight to calculate the correct dose.

    • Measure the calculated volume of the metformin solution into a syringe fitted with an oral gavage needle.

    • Gently insert the gavage needle into the mouse's esophagus and administer the solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

AZD8835_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα/δ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AZD8835 This compound AZD8835->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Hyperglycemia_Management_Workflow Start Start this compound Treatment Monitor_BG Monitor Blood Glucose (BG) Daily Start->Monitor_BG Check_BG BG > 200 mg/dL? Monitor_BG->Check_BG Check_BG_Post_Metformin BG Still > 250 mg/dL? Monitor_BG->Check_BG_Post_Metformin Continue_Monitoring Continue Daily BG Monitoring Check_BG->Continue_Monitoring No Intervention Initiate Hyperglycemia Management Check_BG->Intervention Yes Continue_Monitoring->Monitor_BG Metformin Administer Metformin Intervention->Metformin Metformin->Monitor_BG Add_SGLT2i Consider Adding SGLT2 Inhibitor Check_BG_Post_Metformin->Add_SGLT2i Yes End Continue Treatment with BG Monitoring Check_BG_Post_Metformin->End No Add_SGLT2i->Monitor_BG Reassess_AZD8835 Re-evaluate this compound Dose/Schedule Add_SGLT2i->Reassess_AZD8835 Reassess_AZD8835->Monitor_BG

Caption: Experimental workflow for managing this compound-induced hyperglycemia.

Troubleshooting_Decision_Tree Start High Blood Glucose (>250 mg/dL) Check_Metformin Is mouse on metformin? Start->Check_Metformin Start_Metformin Start Metformin (200 mg/kg) Check_Metformin->Start_Metformin No Increase_Metformin Increase Metformin Dose (up to 350 mg/kg) Check_Metformin->Increase_Metformin Yes Continue_Monitoring Continue Monitoring Start_Metformin->Continue_Monitoring Check_Response BG controlled? Increase_Metformin->Check_Response Add_SGLT2i Add SGLT2 inhibitor (e.g., Dapagliflozin 5-10 mg/kg) Check_Response->Add_SGLT2i No Check_Response->Continue_Monitoring Yes Consider_AZD_Dose Consider this compound Dose Reduction Add_SGLT2i->Consider_AZD_Dose Consider_AZD_Dose->Continue_Monitoring

Caption: Troubleshooting decision tree for hyperglycemia.

References

Technical Support Center: Overcoming Acquired Resistance to AZD-8835 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the PI3Kα/δ inhibitor AZD-8835 in their in vitro experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become resistant. What are the possible reasons?

A1: Acquired resistance to PI3K inhibitors like this compound can arise from several mechanisms:

  • Reactivation of the PI3K/AKT/mTOR Pathway: Even with this compound present, the pathway can be reactivated through various feedback loops. For instance, inhibition of the PI3K pathway can lead to the upregulation of receptor tyrosine kinases (RTKs) such as HER3 or IGF1R, which in turn can restimulate PI3K signaling[1][2].

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating parallel signaling pathways to maintain proliferation and survival. The MAPK/ERK pathway is a common compensatory pathway that can be upregulated upon PI3K inhibition[3].

  • Genetic Alterations: Secondary mutations in the PIK3CA gene can emerge, potentially altering the drug binding site and reducing the efficacy of this compound. While this compound targets PI3Kα and PI3Kδ, mutations in other PI3K isoforms or downstream effectors could also contribute to resistance[4]. Loss of the tumor suppressor PTEN is another well-documented mechanism of resistance to PI3Kα-specific inhibitors, leading to increased signaling through the PI3Kβ isoform[4].

  • Metabolic Reprogramming: Resistant cells may undergo a metabolic shift, for example, towards increased glycolysis, to survive the inhibitory effects of the drug.

Q2: How can I confirm that my cell line has developed acquired resistance to this compound?

A2: To confirm acquired resistance, you should perform the following:

  • Determine the IC50/GI50 Shift: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines. A significant increase (typically a 3- to 10-fold or higher) in the IC50 or GI50 value for this compound in the resistant line compared to the parental line indicates acquired resistance.

  • Assess PI3K Pathway Activity: Use Western blotting to measure the phosphorylation levels of key downstream effectors of the PI3K pathway, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein (at Ser235/236), in the presence and absence of this compound. In resistant cells, you may observe persistent or reactivated phosphorylation of these proteins despite treatment with this compound[5].

Q3: My Western blot shows that p-AKT levels are still suppressed by this compound in my resistant cells, yet they are proliferating. What could be the reason?

A3: This suggests that the resistance mechanism may be independent of AKT reactivation. Possible explanations include:

  • Activation of AKT-Independent Downstream Effectors: Resistance can be mediated by the activation of other downstream targets of PI3K or parallel pathways that bypass the need for AKT signaling to promote cell survival and proliferation. For instance, PDK1-SGK1 signaling can sustain mTORC1 activation independently of AKT[1].

  • Upregulation of Anti-Apoptotic Proteins: Resistant cells might upregulate anti-apoptotic proteins like Bcl-2 or Mcl-1, allowing them to survive even when the PI3K pathway is inhibited.

  • Cell Cycle Dysregulation: Changes in cell cycle regulatory proteins, such as cyclin D1 or CDK4/6, could uncouple cell proliferation from PI3K signaling[5].

Q4: What strategies can I use to overcome acquired resistance to this compound in my cell lines?

A4: Combination therapy is a promising strategy to overcome acquired resistance. Based on the likely resistance mechanisms, consider the following combinations:

  • Dual PI3K and ER Pathway Blockade: In ER-positive breast cancer models, there is bidirectional crosstalk between the PI3K and estrogen receptor (ER) signaling pathways. Combining this compound with an ER antagonist like fulvestrant can be effective[6].

  • PI3K and CDK4/6 Inhibition: The cell cycle machinery is a downstream effector of the PI3K pathway. Combining this compound with a CDK4/6 inhibitor such as palbociclib can lead to synergistic anti-proliferative effects[5][6].

  • PI3K and mTOR Inhibition: Although this compound inhibits the PI3K pathway, downstream reactivation of mTOR can occur. A combination with an mTOR inhibitor could provide a more complete pathway blockade.

  • Targeting Bypass Pathways: If you have evidence of MAPK pathway activation, combining this compound with a MEK inhibitor could be a rational approach.

Data Presentation

Table 1: In Vitro Growth Inhibition (GI50) of this compound in Sensitive Cancer Cell Lines
Cell LineCancer TypePIK3CA MutationGI50 (µM)Reference
MCF7BreastE545K0.31[6]
BT474BreastK111N0.53[6]
T47DBreastH1047R0.20[6]
Table 2: Representative Data on Acquired Resistance to a PI3K Inhibitor

This table illustrates the kind of data you would expect to see when comparing a parental cell line to a subline with acquired resistance.

Cell LineTreatmentFold Change in IC50p-AKT (Ser473) Level (Relative to Untreated Parental)p-S6 (Ser235/236) Level (Relative to Untreated Parental)
ParentalVehicle1.01.01.0
ParentalPI3K Inhibitor (IC50)-0.20.3
ResistantVehicle15.01.21.1
ResistantPI3K Inhibitor (Parental IC50)-0.80.9

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Initial IC50 Determination: Determine the IC50 of this compound for your parental cell line using a standard cell viability assay.

  • Continuous Drug Exposure: Culture the parental cells in the continuous presence of this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Monitoring and Maintenance: At each concentration, allow the cells to stabilize and resume normal proliferation before the next dose escalation. This process can take several months.

  • Resistance Confirmation: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 confirms the resistant phenotype.

  • Clonal Selection (Optional): Once a resistant population is established, you can perform single-cell cloning to isolate and characterize individual resistant clones.

  • Cryopreservation: Cryopreserve the resistant cell lines at various passages.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for the desired duration (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

Protocol 3: Western Blotting for PI3K Pathway Analysis
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT Ser473, total AKT, p-S6 Ser235/236, total S6, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize the phosphoprotein levels to the total protein and/or loading control.

Visualizations

PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates S6 S6 S6K->S6 Phosphorylates Proliferation_Survival Cell Proliferation & Survival S6->Proliferation_Survival AZD8835 This compound AZD8835->PI3K Inhibits Resistance_Mechanism AZD8835 This compound PI3K PI3K AZD8835->PI3K Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Feedback_Loop Feedback Loop AKT->Feedback_Loop Negative Feedback Upstream_RTK Upregulated Upstream RTK (e.g., HER3, IGF1R) Feedback_Loop->Upstream_RTK Upregulates Upstream_RTK->PI3K Reactivates Experimental_Workflow cluster_generation Generation of Resistant Line cluster_characterization Characterization cluster_overcoming Overcoming Resistance Start Parental Cell Line Culture Continuous Culture with increasing [this compound] Start->Culture Resistant_Population This compound Resistant Population Culture->Resistant_Population Viability_Assay Cell Viability Assay (Determine IC50 shift) Resistant_Population->Viability_Assay Western_Blot Western Blot (Assess pathway activity) Resistant_Population->Western_Blot Sequencing Genomic Sequencing (Identify mutations) Resistant_Population->Sequencing Combination_Screen Combination Therapy Screening Viability_Assay->Combination_Screen Western_Blot->Combination_Screen Sequencing->Combination_Screen Synergy_Analysis Synergy Analysis (e.g., Bliss, Chou-Talalay) Combination_Screen->Synergy_Analysis Troubleshooting_Guide Start Unexpected Cell Survival with this compound Treatment Check_IC50 Confirm IC50 Shift vs. Parental Line Start->Check_IC50 Pathway_Analysis Analyze PI3K Pathway (p-AKT, p-S6) Check_IC50->Pathway_Analysis Pathway_Reactivated Pathway Reactivated? Pathway_Analysis->Pathway_Reactivated Bypass_Pathway Investigate Bypass Pathways (e.g., MAPK/ERK) Pathway_Reactivated->Bypass_Pathway No Solution_Feedback Solution: Combine with RTK inhibitor or downstream agent Pathway_Reactivated->Solution_Feedback Yes AKT_Independent Investigate AKT-Independent Mechanisms Bypass_Pathway->AKT_Independent Solution_Bypass Solution: Combine with MEK inhibitor Bypass_Pathway->Solution_Bypass

References

Optimizing AZD-8835 Concentration for Long-Term Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD-8835 in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) isoforms PI3Kα and PI3Kδ.[1][2] It binds to the catalytic subunit of these isoforms, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a common event in many cancers, making it a key therapeutic target.[3][4]

Q2: What is a good starting concentration for this compound in my cell line?

A good starting point is the 50% growth inhibition concentration (GI50) for your specific cell line or a closely related one. For many cancer cell lines, particularly those with PIK3CA mutations, the GI50 for this compound is in the sub-micromolar range. For example, in ER+ breast cancer cell lines, GI50 values have been reported as 0.31 μmol/L for MCF7, 0.53 μmol/L for BT474, and 0.2 μmol/L for T47D.[5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.

Q3: My cells are dying in long-term culture with continuous this compound exposure. What should I do?

This is a common issue due to the potent pro-apoptotic effects of this compound, especially at higher concentrations.[5] Consider the following troubleshooting steps:

  • Lower the Concentration: You may be using a concentration that is too high for continuous long-term exposure. Try reducing the concentration to a level that inhibits the pathway without causing excessive cell death.

  • Switch to Intermittent Dosing: Studies have shown that intermittent high-dose scheduling can be more effective and better tolerated than continuous dosing.[5][6] This approach can achieve strong pathway inhibition and induce apoptosis while allowing cells to recover between treatments. An example of an intermittent schedule could be treating cells for 2 days followed by a 5-day drug-free period.

  • Verify Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells.[2] It is advisable to include a solvent-only control in your experiments.

Q4: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

You can confirm pathway inhibition by performing a Western blot to analyze the phosphorylation status of key downstream proteins. A significant decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and S6 ribosomal protein is a reliable indicator of PI3K pathway inhibition.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death in long-term culture. The concentration of this compound is too high for continuous exposure.1. Perform a dose-response experiment to identify a lower, non-toxic concentration that still provides sufficient pathway inhibition. 2. Switch to an intermittent dosing schedule (e.g., 2 days on, 5 days off) to allow for cell recovery.[5][6]
Inconsistent results between experiments. 1. Variations in cell seeding density. 2. Inconsistent drug concentration due to improper mixing or degradation. 3. Cell line heterogeneity or passage number.1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh drug dilutions for each experiment from a frozen stock. 3. Use cells within a consistent and low passage number range.
No observable effect on cell proliferation. 1. The cell line may be resistant to PI3Kα/δ inhibition. 2. The concentration of this compound is too low. 3. The drug has degraded.1. Confirm the PI3K pathway status of your cell line; cells without PIK3CA mutations or with compensatory signaling pathways may be less sensitive.[5] 2. Perform a dose-response curve to determine the effective concentration for your cell line. 3. Use freshly prepared drug stocks and store them properly.
Pathway inhibition is transient. Feedback mechanisms can lead to the reactivation of the PI3K pathway over time.This is a known phenomenon.[5] Consider shorter time points for analysis after treatment to observe maximal inhibition. For long-term studies, intermittent dosing may be more effective at maintaining pathway suppression.

Quantitative Data Summary

The following tables provide a summary of reported concentrations and their effects for this compound in various cell lines.

Table 1: In Vitro Inhibitory Concentrations of this compound

Parameter Target Concentration (nM) Reference
IC50PI3Kα6.2[1][2]
IC50PI3Kδ5.7[1][2]
IC50PI3Kβ431[1][2]
IC50PI3Kγ90[1][2]
IC50 (p-Akt)BT474 cells (PIK3CA mutant)57[1][2]
IC50 (p-Akt)Jeko-1 B cells (PI3Kδ sensitive)49[1][2]

Table 2: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines

Cell Line PIK3CA Mutation Status GI50 (μM) Reference
MCF7E545K0.31[5]
BT474K111N0.53[5]
T47DH1047R0.2[5]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions and controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours for a standard proliferation assay, or longer for long-term studies with media changes as required).

  • Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Plot the cell viability against the log of the drug concentration and fit a dose-response curve to calculate the GI50 value.

Protocol 2: Western Blot for PI3K Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2 hours for acute inhibition).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473/Thr308), total Akt, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_longterm Long-Term Culture cluster_analysis Analysis start Seed Cells treatment Treat with this compound (Dose-Response or Time-Course) start->treatment culture Continuous or Intermittent Dosing with Media Changes treatment->culture viability Cell Viability Assay (e.g., Resazurin) culture->viability western Western Blot (p-Akt, Akt) culture->western gi50 Determine GI50 viability->gi50 pathway_inhibition Confirm Pathway Inhibition western->pathway_inhibition

Caption: A generalized workflow for optimizing this compound concentration in long-term cell culture.

References

Troubleshooting AZD-8835 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with AZD-8835 precipitation in aqueous solutions. The following information is designed to troubleshoot common problems and answer frequently asked questions related to the handling and formulation of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a potent and selective dual inhibitor of the PI3Kα and PI3Kδ isoforms of the phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, making this compound a valuable tool for oncology research.[1][4] Like many small molecule kinase inhibitors, this compound has poor solubility in water and aqueous buffers.[5][6][7] This can lead to precipitation when diluting concentrated stock solutions (typically made in DMSO) into experimental media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing this compound stock solutions?

The most common and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[5][8] It is soluble in DMSO at concentrations as high as 93 mg/mL (198.06 mM).[5] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] Other organic solvents can also be used, but may not achieve the same concentration.

Q3: Is this compound soluble in common aqueous buffers like PBS?

This compound is generally considered insoluble in water and purely aqueous buffers like PBS.[5] While some solubility can be achieved in a 1:1 mixture of DMSO:PBS (pH 7.2) up to 0.5 mg/mL, direct dissolution in PBS is not recommended and will likely result in precipitation.[3]

Q4: How should I properly store this compound powder and its stock solutions?

  • Powder: The solid form of this compound should be stored at -20°C, where it is stable for at least three to four years.[3][5]

  • Stock Solutions: Once dissolved (e.g., in DMSO), stock solutions should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[5] It is generally advised to use prepared solutions promptly.[8]

Troubleshooting Guides

Q1: My this compound precipitated after I diluted my DMSO stock into cell culture media or buffer. What should I do?

This is a common issue known as "crashing out," where a compound rapidly precipitates when transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

Root Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, and the percentage of the organic co-solvent (DMSO) is too low to keep it in solution.

Solutions:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Maintain a Minimum DMSO Concentration: For in vitro studies, ensure the final DMSO concentration is kept below 0.5% to avoid solvent-induced cellular toxicity, but verify this is sufficient to maintain solubility at your desired concentration.[9]

  • Use a Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform serial dilutions. For example, dilute the stock into a smaller volume of media, vortex thoroughly, and then add this intermediate dilution to the final volume.

  • Consider Co-solvents (for in vivo formulations): For animal studies, specific formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility and bioavailability.[2]

Q2: I need a clear, soluble formulation for an in vivo experiment. What are the recommended options?

For in vivo studies where a suspension is not ideal, several formulations have been developed to create clear solutions.

Solutions:

  • Formulation A (with PEG300 & Tween-80): This protocol can yield a clear solution of at least 0.83 mg/mL. To prepare 1 mL:

    • Take 100 µL of an 8.3 mg/mL DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline to reach the final volume of 1 mL.[2]

  • Formulation B (with SBE-β-CD): This protocol also yields a clear solution of at least 0.83 mg/mL. To prepare 1 mL:

    • Take 100 µL of an 8.3 mg/mL DMSO stock solution.

    • Add it to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.[2]

Q3: My solution is still cloudy after trying to prepare it. What are my options?

If the solution remains cloudy, it indicates that the compound is not fully dissolved and may be forming a fine precipitate or suspension.

Solutions:

  • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and improve dissolution.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. However, use caution, as prolonged heating can degrade the compound. Always check the compound's stability information.

  • Accept a Suspension: For certain applications, such as oral gavage in animal studies, a homogenous suspension is acceptable.[5][9][10] Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing. A common vehicle for suspensions is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Polysorbate 80 (Tween 80).[9][10]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₁N₉O₃[1][8]
Molecular Weight469.5 g/mol [1][5]
AppearanceCrystalline solid[3]
CAS Number1620576-64-8[8]

Table 2: Solubility of this compound in Various Solvents

SolventConcentrationReference
DMSO≥ 93 mg/mL (198.06 mM)[5]
DMSO16 mg/mL[3]
DMF16 mg/mL[3]
Ethanol2 mg/mL[3]
WaterInsoluble[5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3]

Table 3: Recommended Formulations for In Vivo Studies

Formulation TypeComponentsUse CaseReference
Homogeneous SuspensionThis compound in 0.5% HPMC / 0.1% Tween 80Oral administration[9][10]
Homogeneous SuspensionThis compound in CMC-Na solution (e.g., 5 mg/mL)Oral administration[5]
Clear SolutionDMSO / PEG300 / Tween-80 / SalineInjections or when a solution is required[2]
Clear SolutionDMSO / 20% SBE-β-CD in SalineInjections or when a solution is required[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (MW: 469.5 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.695 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if needed.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol is for preparing a 1 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of your cell culture medium or aqueous buffer. Vortex immediately and thoroughly. This creates a 100 µM solution in 1% DMSO.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 9.9 mL of the final culture medium or buffer. Mix well by inverting the tube or pipetting. This yields a final concentration of 1 µM this compound in 0.1% DMSO.

  • Verification: Visually inspect the final solution for any signs of precipitation before use.

Visualizations

TroubleshootingWorkflow cluster_final start Precipitation Observed in Aqueous Solution? in_vitro Is it for an IN VITRO experiment? start->in_vitro Yes in_vivo Is it for an IN VIVO experiment? start->in_vivo Yes sol_vitro_1 Reduce final concentration of this compound. in_vitro->sol_vitro_1 sol_vitro_2 Use step-wise dilution and vortex thoroughly. in_vitro->sol_vitro_2 sol_vitro_3 Ensure final DMSO is <0.5% but sufficient for solubility. in_vitro->sol_vitro_3 sol_vivo_1 Is a suspension acceptable (e.g., for oral gavage)? in_vivo->sol_vivo_1 final_check Still cloudy? sol_vivo_2 Use a formulation with co-solvents (PEG300, Tween-80, SBE-β-CD) to create a clear solution. sol_vivo_1->sol_vivo_2 No, need clear solution sol_vivo_3 Prepare a homogenous suspension (e.g., in HPMC/Tween 80 vehicle). sol_vivo_1->sol_vivo_3 Yes final_sol Try gentle warming or sonication. If still cloudy, consider using a validated suspension protocol. final_check->final_sol Yes cluster_solutions cluster_solutions cluster_solutions->final_check

Caption: Troubleshooting workflow for this compound precipitation issues.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P AZD This compound AZD->PI3K PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth, Survival, Proliferation mTOR->Downstream

Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.

ExperimentalWorkflow start Start step1 Weigh this compound powder start->step1 step2 Dissolve in anhydrous DMSO to create 10 mM stock step1->step2 step3 Vortex until fully dissolved step2->step3 step4 Aliquot for single use step3->step4 storage Store aliquots at -80°C step4->storage step5 Prepare intermediate dilution in aqueous buffer/media storage->step5 step6 Vortex immediately step5->step6 step7 Prepare final working dilution step6->step7 end Use in experiment step7->end

Caption: Workflow for preparing an in vitro this compound working solution.

References

AZD-8835 Technical Support Center: Minimizing Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing toxicity associated with the PI3Kα/δ inhibitor, AZD-8835, in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common toxicities observed with this compound in animal models?

A1: As a PI3Kα inhibitor, this compound can cause on-target toxicities similar to other drugs in its class. The most frequently reported adverse effects in preclinical models include:

  • Hyperglycemia: Inhibition of the PI3K/AKT pathway, which is crucial for insulin signaling, can lead to elevated blood glucose levels. This is an expected on-target effect.[1][2]

  • Hyperinsulinemia: As a compensatory mechanism to hyperglycemia, the pancreas may release more insulin.[1][2]

  • General well-being: While not extensively detailed in publicly available studies, researchers should monitor for common signs of toxicity such as body weight loss, changes in activity, and altered grooming habits.

Q2: My animals are experiencing significant hyperglycemia. How can I manage this?

A2: Hyperglycemia is a known on-target effect of PI3Kα inhibition.[1][2] Here are several strategies to manage it:

  • Intermittent High-Dose Scheduling (IHDS): This is a primary strategy to mitigate toxicities. Instead of continuous daily dosing, administering higher doses of this compound intermittently (e.g., twice daily on 2 days of the week) can maintain anti-tumor efficacy while allowing for recovery from hyperglycemia between doses.[3][4][5][6]

  • Co-administration with Metformin: Metformin is an oral hypoglycemic agent that can help control blood glucose levels. Preclinical studies with other PI3K inhibitors have shown that metformin can be used to manage hyperglycemia.[1][7]

  • Co-administration with SGLT2 Inhibitors: Sodium-glucose co-transporter 2 (SGLT2) inhibitors are another class of anti-diabetic drugs that can effectively manage PI3K inhibitor-induced hyperglycemia by promoting urinary glucose excretion.[8][9][10]

  • Dietary Modifications: A ketogenic diet, which is low in carbohydrates, can help to prevent spikes in blood glucose and insulin, potentially enhancing the efficacy and reducing the toxicity of PI3K inhibitors.[9]

Q3: I'm observing body weight loss in my treatment group. What could be the cause and how can I address it?

A3: Body weight loss can be a general indicator of drug toxicity. With PI3K inhibitors, it may be multifactorial.

  • Monitoring: It is crucial to monitor the body weight of the animals regularly (e.g., twice weekly). A significant drop in body weight (typically >15-20%) may necessitate a dose reduction, a temporary halt in treatment, or a switch to an intermittent dosing schedule.

  • Dosing Schedule: Continuous high doses are more likely to lead to tolerability issues, including weight loss. Implementing an intermittent high-dose schedule can often improve the tolerability of this compound.[3][4][5][6]

  • Supportive Care: Ensure animals have easy access to food and water. Palatable, high-calorie food supplements can be provided if weight loss is a concern.

Q4: Should I use a continuous or intermittent dosing schedule for this compound?

A4: Preclinical studies strongly suggest that an intermittent high-dose schedule (IHDS) for this compound can be more advantageous than a continuous dosing regimen.[3][4][5][6]

  • Efficacy: IHDS has been shown to induce tumor regression and can be as, or even more, effective than continuous dosing.[3][4][5]

  • Tolerability: The breaks in treatment with an IHDS allow for the animal's physiological systems to recover from the on-target effects of PI3K inhibition, such as hyperglycemia, leading to better overall tolerability.

  • Mechanism: Intermittent high doses can lead to greater target inhibition and induce apoptosis, whereas continuous dosing may be more cytostatic.[4][5]

Quantitative Data from Preclinical Studies

The following tables summarize data from preclinical studies of this compound in mouse xenograft models.

Table 1: Comparison of Dosing Schedules on Anti-Tumor Efficacy

Xenograft ModelDosing ScheduleDoseOutcomeReference
BT474Continuous25 mg/kg, BID11% tumor regression[11]
BT474Intermittent (2 days on/5 off)50 mg/kg, BID91% tumor growth inhibition[11]
BT474Intermittent (Day 1 & 4 weekly)100 mg/kg, QD92% tumor growth inhibition[11]
BT474Intermittent (Day 1 & 4 weekly)100 mg/kg, BID40% tumor regression[11]
MCF7Continuous25 mg/kg, BIDTumor growth inhibition[11]

BID: twice daily; QD: once daily

Table 2: Observed On-Target Pharmacodynamic Effects of this compound in Mice

Pharmacodynamic EffectObservationAnimal ModelDosingReference
Blood GlucoseTransient elevation following dose administration.CD-1 MiceSingle dose[7]
Plasma InsulinTransient elevation following dose administration.CD-1 MiceSingle dose[7]

Note: Specific fold-change or concentration data for glucose and insulin were presented graphically in the source material. Researchers should establish baseline levels and monitor changes relative to their experimental conditions.

Table 3: Body Weight Changes in Combination Studies with Intermittent this compound

Xenograft ModelTreatment CombinationDosing Schedule (this compound)Body Weight ChangeReference
BT474This compound + Fulvestrant + Palbociclib50 mg/kg, BID, Day 1 & 4Maintained throughout study[7]
MCF7This compound + Fulvestrant + Palbociclib25 mg/kg, BID, Day 1 & 4Maintained throughout study[7]

Note: Body weight data is extracted from graphical representations showing stable body weight over the course of the experiment for the combination arms.

Experimental Protocols

Protocol 1: Intermittent High-Dose Scheduling (IHDS) of this compound

This protocol is based on methodologies described for breast cancer xenograft models.[3][11]

  • Animal Model: Female athymic nude or SCID mice bearing BT474 or MCF7 tumor xenografts.

  • This compound Formulation: Prepare this compound in a suitable vehicle, for example, 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) polysorbate 80.

  • Dosing Regimen:

    • Schedule: Administer this compound orally (p.o.) twice daily (BID) on day 1 and day 4 of a 7-day cycle. The two daily doses should be spaced 6-8 hours apart.[3]

    • Dose: A dose of 100 mg/kg has been shown to be effective and tolerable in nude mice.[11] The maximum tolerated dose may vary depending on the mouse strain (e.g., SCID mice may tolerate a lower dose).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight twice weekly.

    • Observe animals daily for any clinical signs of toxicity.

Protocol 2: Management of Hyperglycemia with Metformin Co-administration

This is a general protocol adapted from studies using metformin with other PI3K inhibitors in mice.[1][7]

  • Animal Model: As per the primary experimental design.

  • Metformin Formulation: Metformin can be administered in the drinking water or via oral gavage. For drinking water, a concentration of 250 mg/kg is a common starting point.[7] For oral gavage, doses can range from 50 mg/kg to 250 mg/kg daily.[2]

  • Administration:

    • Begin metformin administration 1-3 days prior to the first dose of this compound to allow for acclimatization and to establish its anti-hyperglycemic effect.

    • Continue daily metformin administration throughout the this compound treatment period.

  • Blood Glucose Monitoring:

    • Establish baseline blood glucose levels before starting any treatment.

    • Collect blood samples (e.g., via tail vein) at regular intervals, especially at peak drug exposure times (e.g., 2-4 hours post-AZD-8835 administration) to monitor for hyperglycemia.

    • Use a standard glucometer for rapid measurements.

Protocol 3: Management of Hyperglycemia with SGLT2 Inhibitor Co-administration

This is a general protocol based on the use of SGLT2 inhibitors with PI3K inhibitors in preclinical models.[8][9]

  • Animal Model: As per the primary experimental design.

  • SGLT2 Inhibitor Selection and Formulation: Empagliflozin or dapagliflozin are commonly used in preclinical studies. They can be administered via oral gavage or in the drinking water. Doses of 10-30 mg/kg/day have been used in rats.[12]

  • Administration:

    • Similar to metformin, it is advisable to start SGLT2 inhibitor treatment a few days before commencing this compound.

    • Administer the SGLT2 inhibitor daily.

  • Monitoring:

    • Monitor blood glucose levels as described in Protocol 2.

    • Ensure animals have free access to water, as SGLT2 inhibitors increase urination.

    • Monitor for any signs of dehydration.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Start Initiate this compound Dosing (Continuous vs. Intermittent) Randomization->Treatment_Start Monitoring Monitor: - Tumor Volume - Body Weight - Blood Glucose - Clinical Signs Treatment_Start->Monitoring Supportive_Care Administer Supportive Care (Metformin / SGLT2i) if required Monitoring->Supportive_Care Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Data Analysis: - Tumor Growth Inhibition - Toxicity Assessment Endpoint->Data_Analysis

Caption: General experimental workflow for assessing this compound toxicity and efficacy.

Troubleshooting_Logic cluster_hyperglycemia Hyperglycemia Management cluster_weightloss Weight Loss Management Start Toxicity Observed? (e.g., Hyperglycemia, Weight Loss) Intermittent_Dosing_H Switch to Intermittent High-Dose Schedule Start->Intermittent_Dosing_H Hyperglycemia Intermittent_Dosing_W Switch to Intermittent High-Dose Schedule Start->Intermittent_Dosing_W Weight Loss Metformin Co-administer Metformin Intermittent_Dosing_H->Metformin SGLT2i Co-administer SGLT2 Inhibitor Metformin->SGLT2i If needed Dose_Reduction Reduce this compound Dose Intermittent_Dosing_W->Dose_Reduction Supportive_Care_W Provide Supportive Care (e.g., diet supplements) Dose_Reduction->Supportive_Care_W

Caption: Decision-making flowchart for troubleshooting common this compound toxicities.

References

Interpreting unexpected results from AZD-8835 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD-8835. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this potent and selective PI3Kα/δ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kα and PI3Kδ.[1][2] It functions by binding to the ATP-binding site of these kinases, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1] this compound shows high selectivity for PI3Kα and PI3Kδ over PI3Kβ and PI3Kγ.[2][3]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[1] Its efficacy has been demonstrated in several breast cancer cell lines harboring PIK3CA mutations, such as MCF7 (E545K), BT474 (K111N), and T47D (H1047R).[1] Conversely, it is less effective in cell lines with wild-type PIK3CA and PTEN loss (e.g., MDA-MB-468), where signaling is often dependent on PI3Kβ.[1][3] Sensitivity to this compound is strongly correlated with PIK3CA mutation status.[1]

Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?

A3: In sensitive cell lines, treatment with this compound is expected to lead to:

  • Inhibition of AKT phosphorylation: A significant reduction in the phosphorylation of AKT at key residues (e.g., Thr308 and Ser473).

  • Inhibition of downstream mTORC1 signaling: Decreased phosphorylation of downstream effectors such as PRAS40 and S6 ribosomal protein.[1]

  • Cell cycle arrest: An accumulation of cells in the G0/G1 phase of the cell cycle.[1]

  • Induction of apoptosis: An increase in markers of programmed cell death, such as cleaved caspase-3 (CC3).[1]

  • Inhibition of cell proliferation: A reduction in the rate of cell growth and proliferation.[1]

Troubleshooting Guides

Problem 1: No or weak inhibition of p-AKT observed after this compound treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
1. Suboptimal Drug Concentration Verify the IC50 for your specific cell line (see Table 2). Perform a dose-response experiment to determine the optimal concentration.
2. Insufficient Treatment Duration While effects on p-AKT can be seen as early as 2 hours, pathway dynamics can vary.[1] Perform a time-course experiment (e.g., 2, 6, 24 hours) to identify the optimal time point for observing maximal inhibition.
3. Cell Line Insensitivity Confirm the PIK3CA and PTEN status of your cell line. This compound is most effective in PIK3CA-mutant lines.[1] Consider using a positive control cell line known to be sensitive (e.g., BT474, MCF7).[1]
4. Reagent Quality Ensure the this compound compound is properly stored and has not degraded. Use fresh aliquots for experiments. Verify the quality and specificity of your primary and secondary antibodies for Western blotting.
5. Experimental Error Review your Western blot protocol for any potential issues with protein extraction, quantification, loading, transfer, or antibody incubation.
Problem 2: Unexpectedly high cell viability or proliferation after treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
1. Pathway Reactivation/Feedback Loops Prolonged treatment with PI3K inhibitors can lead to the reactivation of the PI3K/AKT pathway or activation of compensatory signaling pathways (e.g., MAPK/ERK).[4] Analyze p-AKT and p-ERK levels at later time points (e.g., 24-48 hours). Consider intermittent dosing schedules, which may be more effective than continuous treatment.[5]
2. Acquired Resistance Long-term culture with the inhibitor can lead to the development of resistant clones. Check for changes in the expression of key pathway components.
3. High Seeding Density Overly confluent cells may exhibit reduced sensitivity to inhibitors. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
4. Serum Concentration High concentrations of growth factors in the serum can counteract the inhibitory effects of this compound. Consider reducing the serum concentration in your culture medium during the experiment.

Data Presentation

Table 1: In Vitro Enzymatic Activity of this compound

PI3K IsoformIC50 (nM)
PI3Kα (wild-type)6.2
PI3Kα (E545K mutant)6.0
PI3Kα (H1047R mutant)5.8
PI3Kδ5.7
PI3Kγ90
PI3Kβ431

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell LinePI3K Isoform DependencyPIK3CA/PTEN StatusCellular Assay EndpointIC50 (nM)
BT474PI3KαK111N mutantp-AKT Inhibition57
Jeko-1PI3KδNot specifiedp-AKT Inhibition49
RAW264PI3KγNot specifiedp-AKT Inhibition530
MDA-MB-468PI3KβWild-type/PTEN nullp-AKT Inhibition3500

Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 3: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines

Cell LineGI50 (µM)
T47D0.2
MCF70.31
BT4740.53
MDA-MB-4689.33

Data sourced from AACR Journals.[1]

Experimental Protocols

Western Blotting for p-AKT Analysis
  • Cell Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris NuPAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473 or Thr308) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Plate cells and treat with this compound for the desired duration (e.g., 24 hours).[1]

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[1][6]

  • Staining: Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[6]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Cell Proliferation Assay (IncuCyte)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-2,500 cells/well).[1]

  • Treatment: After allowing the cells to adhere overnight, add this compound at various concentrations.

  • Imaging: Place the plate in an IncuCyte Live-Cell Analysis System. Acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for several days.[1][7]

  • Analysis: Use the IncuCyte software to calculate cell confluence over time. Plot confluence versus time to generate growth curves and determine the GI50.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AZD8835 This compound AZD8835->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound on PI3Kα/δ.

Troubleshooting_pAKT Start Unexpected Result: No/Weak p-AKT Inhibition Check_Concentration Verify Drug Concentration (Dose-Response) Start->Check_Concentration Check_Time Perform Time-Course Experiment Start->Check_Time Check_Cell_Line Confirm Cell Line Sensitivity (PIK3CA status) Start->Check_Cell_Line Check_Reagents Validate Reagents (Drug, Antibodies) Start->Check_Reagents Feedback_Loop Investigate Pathway Reactivation/Feedback Check_Cell_Line->Feedback_Loop If sensitive ERK_Activation Check for compensatory p-ERK activation Feedback_Loop->ERK_Activation

Caption: Troubleshooting workflow for experiments showing a lack of p-AKT inhibition after this compound treatment.

Experimental_Workflow_WesternBlot Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification Electrophoresis 4. Gel Electrophoresis Quantification->Electrophoresis Transfer 5. Membrane Transfer Electrophoresis->Transfer Blocking 6. Blocking Transfer->Blocking Incubation 7. Antibody Incubation Blocking->Incubation Detection 8. Detection Incubation->Detection

Caption: Standard experimental workflow for Western blot analysis of protein phosphorylation.

References

Navigating Batch-to-Batch Variability of AZD-8835: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of AZD-8835. Our goal is to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and what is its mechanism of action? This compound is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] Inhibition of this pathway in cancer cells, particularly those with mutations in the PIK3CA gene, can lead to apoptosis and reduced tumor growth.[4][6][7]
What are the common readouts to confirm this compound activity? The most common method to confirm the biological activity of this compound is to measure the phosphorylation of downstream targets in the PI3K pathway. A significant reduction in the phosphorylation of AKT (at Ser473 or Thr308) and PRAS40 is a reliable indicator of target engagement.[7][8]
What are the recommended storage conditions for this compound? For long-term stability, this compound powder should be stored at -20°C and can be stable for at least four years.[9] Stock solutions, typically prepared in DMSO, should also be stored at -20°C. It is advisable to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[2] For in-vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
In which solvents is this compound soluble? This compound is soluble in DMSO (up to 93 mg/mL) and DMF (16 mg/mL).[2][9] It has lower solubility in a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/mL) and ethanol (2 mg/mL), and is insoluble in water.[2][9]

Troubleshooting Guide for Batch-to-Batch Variability

Inconsistent results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to identify and resolve potential sources of variability.

Problem 1: Reduced or No Inhibition of PI3K Signaling (e.g., p-AKT levels remain high)

This is one of the most common indicators of a potential issue with the compound's activity.

Possible Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Compound Concentration Verify calculations for stock solution and dilutions. Use a spectrophotometer to confirm the concentration of the stock solution, if possible.Accurate concentration ensures that the intended dose is being delivered to the cells or animals.
Compound Degradation Prepare fresh stock solutions from the powder. Avoid repeated freeze-thaw cycles of stock solutions by aliquoting them after the initial preparation.If the new stock solution restores activity, the previous stock was likely degraded.
Suboptimal Cell Health or Passage Number Ensure cells are healthy, within a low passage number, and free of contamination. High passage numbers can lead to genetic drift and altered signaling pathways.Healthy, low-passage cells provide a more consistent biological system for testing.
Inactive Compound Batch Perform a dose-response experiment to determine the IC50 value of the new batch and compare it to the IC50 from a previous, validated batch.A significant rightward shift in the IC50 curve indicates reduced potency of the new batch.
Experimental Protocol: In-Vitro Potency Validation via Western Blot for p-AKT

This protocol allows for the direct comparison of different batches of this compound by assessing their ability to inhibit PI3K signaling.

1. Cell Culture and Treatment:

  • Seed a PIK3CA-mutant cancer cell line (e.g., BT474, MCF7, or T47D) in 6-well plates and allow them to adhere overnight.[7]

  • Prepare serial dilutions of each this compound batch (e.g., from 1 nM to 10 µM).

  • Treat the cells with the different concentrations of each batch for 2 hours. Include a vehicle control (DMSO).

2. Protein Extraction and Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for p-AKT and total AKT.

  • Normalize the p-AKT signal to total AKT and then to the loading control.

  • Plot the normalized p-AKT levels against the log of the this compound concentration for each batch to determine the IC50 value.

Problem 2: Inconsistent Anti-proliferative Effects

Variability in the growth inhibitory effects of this compound across different batches can compromise the reliability of your findings.

Possible Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Differences in Compound Purity If available, review the Certificate of Analysis (CoA) for each batch to compare purity levels. Minor impurities can sometimes interfere with biological activity.Batches with higher purity are expected to show more consistent and potent effects.
Variability in Cell Seeding Density Ensure consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to treatment.Consistent cell density leads to more reproducible proliferation assay results.
Assay-Specific Variability Optimize the duration of the proliferation assay (e.g., 24-72 hours) and the specific assay method (e.g., IncuCyte, CellTiter-Glo, or crystal violet).A well-optimized assay will have a larger dynamic range and lower well-to-well variability.
Experimental Protocol: Cell Proliferation Assay (IncuCyte)

This real-time cell imaging approach provides detailed information on the anti-proliferative effects of different this compound batches.

1. Cell Seeding:

  • Seed a sensitive cell line (e.g., BT474) in a 96-well plate at a density that allows for exponential growth over the course of the experiment.[7]

2. Treatment:

  • The following day, treat the cells with a range of concentrations of each this compound batch. Include a vehicle control.

3. Image Acquisition:

  • Place the plate in an IncuCyte live-cell analysis system.

  • Acquire phase-contrast images every 2-4 hours for 3-5 days.

4. Data Analysis:

  • Use the IncuCyte software to calculate the percent confluence over time for each well.

  • Plot the percent confluence against time for each concentration of each batch.

  • Determine the GI50 (concentration that causes 50% growth inhibition) for each batch at a specific time point (e.g., 72 hours).

Data Presentation: Comparative Analysis of this compound Batches

To facilitate a clear comparison between different batches, summarize your quantitative data in a structured table.

Table 1: Quality Control and Potency Comparison of this compound Batches

Parameter Batch A (Reference) Batch B Batch C
Purity (from CoA) 99.5%98.9%99.7%
p-AKT Inhibition IC50 (nM) 5515052
Cell Proliferation GI50 (nM) 250700245
Appearance White PowderOff-white PowderWhite Powder
Solubility in DMSO Clear SolutionSlight PrecipitateClear Solution

Visualizing Key Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the central signaling cascade inhibited by this compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation AZD8835 This compound AZD8835->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Inconsistent this compound Activity

This workflow provides a logical sequence of steps to diagnose issues with variable experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results with New this compound Batch Check_Basics Verify: 1. Compound Concentration 2. Cell Health & Passage 3. Protocol Adherence Start->Check_Basics Decision1 Issue Resolved? Check_Basics->Decision1 Prep_New_Stock Prepare Fresh Stock Solution from Powder Decision1->Prep_New_Stock No End Problem Solved Decision1->End Yes Decision2 Issue Resolved? Prep_New_Stock->Decision2 QC_Experiment Perform Head-to-Head QC Experiment: - p-AKT Western Blot - Proliferation Assay Decision2->QC_Experiment No Decision2->End Yes Analyze_Data Compare IC50/GI50 Values Between Batches QC_Experiment->Analyze_Data Decision3 Potency is Comparable? Analyze_Data->Decision3 Contact_Supplier Contact Supplier with QC Data for Replacement Decision3->Contact_Supplier No Review_Protocol Re-evaluate Experimental Design and Assay Conditions Decision3->Review_Protocol Yes Review_Protocol->End

Caption: A step-by-step workflow for troubleshooting this compound batch variability.

References

Technical Support Center: AZD-8835 Oral Gavage Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AZD-8835. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of this compound when administered via oral gavage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) and delta (PI3Kδ).[1][2] It selectively binds to and inhibits PIK3CA and its mutated forms, which are frequently found in solid tumors.[1] This inhibition disrupts the PI3K/Akt/mammalian target of rapamycin (mTOR) signaling pathway, leading to apoptosis and growth inhibition in cancer cells expressing PIK3CA.[1][2] By targeting PI3Kα and PI3Kδ, this compound aims to be more efficacious and less toxic than broader pan-PI3K inhibitors.[1]

Q2: I am observing low and variable plasma concentrations of this compound after oral gavage in my animal studies. What are the potential causes?

A2: Low and variable oral bioavailability of poorly soluble compounds like this compound is a common challenge in preclinical studies. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule with low aqueous solubility. This can limit its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Formulation Issues: An inadequate or inconsistent vehicle can lead to poor dispersion and dissolution of the compound in the GI tract.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

  • Gastrointestinal Tract Physiology: Factors such as GI motility, pH, and the presence or absence of food can significantly impact drug dissolution and absorption.

Q3: What is a standard vehicle for oral gavage of this compound?

A3: A commonly used vehicle for preclinical in vivo studies with this compound is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water. This formulation aims to create a uniform suspension to ensure consistent dosing.

Q4: What alternative formulation strategies can I consider to improve the oral bioavailability of this compound?

A4: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:

  • Lipid-Based Formulations:

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption.[3]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, improving drug solubilization and absorption.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, increasing their aqueous solubility and dissolution rate.[5][6]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.

Troubleshooting Guides

Issue 1: Consistently Low Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Poor Drug Solubility and Dissolution 1. Optimize the Formulation: Move beyond a simple suspension. Consider formulating this compound as a solid lipid nanoparticle (SLN), a self-emulsifying drug delivery system (SEDDS), or a cyclodextrin complex to enhance its solubility and dissolution rate. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized and uniform through techniques like micronization or nanomilling.
Extensive First-Pass Metabolism 1. Investigate Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes to understand its metabolic fate. 2. Consider Co-administration: In later-stage studies, co-administration with a metabolic inhibitor (if ethically and scientifically justified) could be explored to assess the impact of first-pass metabolism.
Poor Permeability 1. In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound in different formulations. Some formulations, like SEDDS, can enhance permeability.
Incorrect Gavage Technique 1. Verify Procedure: Ensure proper oral gavage technique to avoid accidental administration into the trachea. Confirm the correct volume is being administered based on the animal's weight.
Issue 2: High Variability in Plasma Concentrations Between Animals
Potential Cause Troubleshooting Steps
Inconsistent Formulation 1. Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed and homogenous before and during dosing to prevent settling of the drug particles. Prepare fresh formulations for each experiment.
Physiological Variability in Animals 1. Standardize Experimental Conditions: Use animals of the same age, sex, and strain. Standardize the fasting period before dosing, as the presence of food can significantly impact the absorption of lipophilic drugs.
Variable Gastric Emptying 1. Control for Food Effects: Fasting animals overnight (with free access to water) is a standard procedure to reduce variability in gastric emptying and GI tract physiology.
Insufficient Animal Numbers 1. Increase Group Size: A larger number of animals per group can help to statistically account for biological variability.

Illustrative Pharmacokinetic Data for Different Formulations

The following table presents illustrative pharmacokinetic data for a model poorly soluble kinase inhibitor in different oral formulations to demonstrate the potential improvements in bioavailability. Note: This data is not specific to this compound but serves as a representative example.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 50350 ± 804.02,800 ± 650100 (Reference)
Solid Lipid Nanoparticles (SLNs) 50980 ± 2102.08,400 ± 1,500~300
Self-Emulsifying Drug Delivery System (SEDDS) 501,500 ± 3201.511,200 ± 2,100~400
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex 501,250 ± 2801.09,800 ± 1,800~350

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Suspension (0.5% HPMC / 0.1% Tween 80)
  • Prepare the Vehicle: a. To prepare 100 mL of vehicle, add 0.5 g of HPMC to approximately 80 mL of purified water while stirring. b. Heat the mixture to 60-70°C with continuous stirring until the HPMC is fully dispersed. c. Allow the solution to cool to room temperature. d. Add 0.1 mL of Tween 80 and mix thoroughly. e. Add purified water to bring the final volume to 100 mL.

  • Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. Triturate the powder with a small amount of the prepared vehicle to form a smooth paste. c. Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. d. Use a magnetic stirrer to ensure a homogenous suspension before administration.

Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
  • Lipid Phase Preparation: a. Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. b. Dissolve the calculated amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: a. Heat a surfactant solution (e.g., 2% w/v Poloxamer 188 in purified water) to the same temperature as the lipid phase.

  • Emulsification: a. Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: a. Transfer the hot coarse emulsion to a high-pressure homogenizer for further particle size reduction. b. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Component Selection: a. Select an oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P) based on the solubility of this compound in each excipient.

  • Formulation Preparation: a. Accurately weigh the oil, surfactant, and co-surfactant in a glass vial. b. Heat the mixture to 40°C in a water bath to facilitate mixing. c. Add the calculated amount of this compound to the mixture and stir until it is completely dissolved. d. The resulting mixture should be a clear, isotropic liquid.

  • Characterization: a. Before in vivo studies, characterize the SEDDS by determining its self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.

Protocol 4: Pharmacokinetic Study in Mice via Oral Gavage
  • Animal Preparation: a. Use male or female mice (e.g., C57BL/6, 8-10 weeks old). b. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: a. Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg). b. Administer the this compound formulation using a suitable-sized oral gavage needle.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). b. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis. c. Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC) from the plasma concentration-time data.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/δ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 AZD8835 This compound AZD8835->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Troubleshooting_Workflow Start Poor Oral Bioavailability (Low Cmax, High Variability) Check_Formulation Is the formulation a simple suspension? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - SEDDS - SLNs - Cyclodextrin Complex Check_Formulation->Optimize_Formulation Yes Check_Gavage Review Oral Gavage Technique Check_Formulation->Check_Gavage No Re_evaluate Re-evaluate Pharmacokinetics Optimize_Formulation->Re_evaluate Check_Conditions Standardize Experimental Conditions (e.g., Fasting) Check_Gavage->Check_Conditions Check_Conditions->Re_evaluate

References

Navigating AZD-8835 Trials: A Guide to Mitigating Gastrointestinal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the PI3Kα/δ inhibitor AZD-8835, managing potential side effects is a critical aspect of successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenge of this compound-induced gastrointestinal (GI) toxicity.

While specific clinical data on the gastrointestinal adverse events of this compound from its Phase 1 trial (NCT02260661) are not publicly available, preclinical evidence and the known class effects of PI3K inhibitors allow for the formulation of proactive mitigation strategies. The primary approach to minimizing toxicity with this compound has been the exploration of intermittent high-dose scheduling (IHDS).

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to reduce this compound-induced gastrointestinal toxicity?

The leading strategy, supported by preclinical studies, is the implementation of an Intermittent High-Dose Scheduling (IHDS) regimen. This approach aims to maximize the therapeutic window by allowing for periods of recovery from potential on-target toxicities in normal tissues, including the gastrointestinal tract. The Phase 1 clinical trial for this compound (NCT02260661) utilized an intermittent dosing schedule.

Q2: What are the theoretical advantages of an intermittent dosing schedule for mitigating GI toxicity?

An intermittent schedule may permit the use of higher, more therapeutically effective doses of this compound while minimizing the cumulative exposure of the gastrointestinal epithelium to the drug. This "drug holiday" may allow for the restoration of normal cellular signaling and tissue homeostasis in the gut, thereby reducing the incidence and severity of side effects like diarrhea and colitis.

Q3: What is the mechanistic basis for PI3K inhibitor-induced gastrointestinal toxicity?

The PI3K/Akt/mTOR pathway is crucial for the growth, proliferation, and survival of intestinal epithelial cells. Inhibition of this pathway can disrupt the normal balance of cell renewal and apoptosis in the gut lining, leading to mucosal damage, inflammation, and impaired barrier function. This can manifest as diarrhea, abdominal pain, and colitis.

Troubleshooting Guide: Managing Gastrointestinal Events During Preclinical and Clinical Research

Should gastrointestinal toxicity be observed during your experiments with this compound, the following troubleshooting steps, based on general principles for managing PI3K inhibitor-related adverse events, can be considered.

Observed Issue Potential Cause Recommended Action
Mild to Moderate Diarrhea On-target inhibition of PI3K signaling in the gastrointestinal tract.1. Monitor Closely: Track the frequency and consistency of stools. 2. Supportive Care: Ensure adequate hydration and electrolyte balance. 3. Consider Dose Interruption: A temporary hold of this compound may be warranted to allow for symptom resolution. 4. Anti-diarrheal Agents: The use of agents like loperamide can be considered, following established institutional guidelines and in consultation with a veterinarian or physician.
Severe Diarrhea or Colitis Significant disruption of intestinal epithelial homeostasis due to potent PI3K inhibition.1. Immediate Discontinuation: Stop this compound administration immediately. 2. Veterinary/Medical Consultation: Seek immediate expert advice for appropriate management, which may include fluid and electrolyte replacement, and anti-inflammatory medications. 3. Dose Reduction: If re-challenge is considered, a dose reduction of this compound should be implemented upon resolution of symptoms.
Weight Loss May be secondary to severe diarrhea, dehydration, or decreased appetite.1. Assess Underlying Cause: Determine if weight loss is directly correlated with the onset and severity of gastrointestinal symptoms. 2. Nutritional Support: Provide supportive nutritional care as needed. 3. Follow Diarrhea Management Protocol: Address the root cause of the weight loss by managing the gastrointestinal toxicity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms at play and potential experimental approaches, the following diagrams illustrate the relevant signaling pathway and a general workflow for evaluating gastrointestinal toxicity.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AZD8835 This compound AZD8835->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth GI_Epithelium Gastrointestinal Epithelial Cell Homeostasis mTORC1->GI_Epithelium Cell_Growth->GI_Epithelium

Caption: PI3K Signaling Pathway and this compound's Point of Intervention.

GT_Workflow start Initiate this compound Dosing (e.g., Intermittent Schedule) monitoring Daily Monitoring: - Body Weight - Stool Consistency - General Well-being start->monitoring decision Gastrointestinal Toxicity Observed? monitoring->decision no_tox Continue Dosing & Monitoring decision->no_tox No mild_tox Mild/Moderate Toxicity: - Supportive Care - Consider Dose Interruption decision->mild_tox Yes (Mild/Moderate) severe_tox Severe Toxicity: - Discontinue Dosing - Veterinary/Medical Intervention - Consider Dose Reduction decision->severe_tox Yes (Severe) no_tox->monitoring end End of Study or Resolution of Toxicity no_tox->end mild_tox->end severe_tox->end

Caption: Experimental Workflow for Monitoring Gastrointestinal Toxicity.

Disclaimer: This information is intended for research and informational purposes only and does not constitute medical advice. Researchers should always adhere to their institution's guidelines and consult with qualified professionals for the management of any adverse events observed in their studies.

Validation & Comparative

A Head-to-Head Comparison of PI3K Inhibitors AZD-8835 and BYL719 (Alpelisib) in Preclinical PIK3CA Mutant Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two prominent PI3K inhibitors, AZD-8835 and BYL719 (alpelisib), in the context of PIK3CA-mutated cancers. This guide synthesizes available preclinical data to compare their efficacy, mechanism of action, and provides detailed experimental protocols to support further research.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers, making it a prime target for therapeutic intervention.[3] This guide provides a comparative overview of two key inhibitors targeting this pathway: this compound, a dual PI3Kα/δ inhibitor, and BYL719 (alpelisib), a PI3Kα-specific inhibitor.

Mechanism of Action and Target Specificity

Both this compound and BYL719 are potent inhibitors of the PI3K pathway, but they exhibit different isoform selectivity. BYL719 is highly selective for the PI3Kα isoform, the product of the PIK3CA gene.[1] In contrast, this compound is a dual inhibitor, targeting both PI3Kα and PI3Kδ. This broader specificity may offer a different therapeutic window and potential efficacy in tumors where both isoforms play a role.

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cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation AZD8835 This compound AZD8835->PI3K Inhibition (α, δ) BYL719 BYL719 (Alpelisib) BYL719->PI3K Inhibition (α)

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and BYL719.

Comparative Efficacy in PIK3CA Mutant Xenografts

While direct head-to-head studies are limited, data from separate preclinical investigations in widely used PIK3CA mutant breast cancer xenograft models, such as BT474 and MCF7, allow for a comparative assessment of antitumor activity.

Table 1: In Vitro and In Vivo Efficacy of this compound and BYL719 in PIK3CA Mutant Breast Cancer Models

ParameterThis compoundBYL719 (Alpelisib)Reference Cell Line/Model
In Vitro Growth Inhibition (GI₅₀)
BT474 (PIK3CA K111N)0.53 µMNot directly compared[2]
MCF7 (PIK3CA E545K)0.31 µMNot directly compared[2]
T47D (PIK3CA H1047R)0.2 µMNot directly compared[2]
In Vivo Tumor Growth Inhibition
BT474 XenograftTumor regression observed with intermittent high-dose scheduling (100 mg/kg, day 1 and 4, BID)[2]Stronger inhibitory effect in combination with pyrotinib (50 mg/kg/day) than as a single agent.[1]
MCF7 XenograftTumor growth inhibition with continuous dosing (25 mg/kg, BID)[2]Not specified
HCC1954 XenograftNot specifiedSignificant delay in tumor growth[4]

Note: The data for this compound and BYL719 are from separate studies and not from a direct comparative trial. Experimental conditions may vary.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Xenograft Tumor Model Establishment

dot

start PIK3CA Mutant Cancer Cell Culture (e.g., BT474, MCF7) harvest Cell Harvesting & Resuspension start->harvest implant Subcutaneous Implantation in Immunocompromised Mice harvest->implant measure Tumor Growth Monitoring implant->measure treatment Drug Administration (this compound or BYL719) measure->treatment endpoint Endpoint Analysis: Tumor Volume, IHC, Western Blot, PK treatment->endpoint

Caption: Workflow for establishing and evaluating PIK3CA mutant xenograft models.

Protocol for Establishing PIK3CA Mutant Breast Cancer Xenografts:

  • Cell Culture: Culture PIK3CA mutant human breast cancer cell lines (e.g., BT474, MCF7) in their recommended growth medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of female immunodeficient mice (e.g., nude or NSG mice).[5]

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound, BYL719, or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (Western blot, IHC) and weigh them to assess tumor growth inhibition. Collect blood for pharmacokinetic analysis.

Western Blot Analysis of PI3K Pathway Activation

Protocol for Western Blotting:

  • Tumor Lysis: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key PI3K pathway proteins (e.g., p-AKT Ser473, total AKT, p-S6, total S6) overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for p-AKT

Protocol for IHC:

  • Tissue Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.[8]

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against p-AKT (Ser473) overnight at 4°C.[9][10]

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

Pharmacokinetic Analysis

Protocol for Pharmacokinetic Analysis:

  • Sample Collection: Collect blood samples from mice at various time points after drug administration via cardiac puncture or tail vein bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood to separate the plasma.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Centrifuge and collect the supernatant.[11]

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to determine the concentration of the drug.[12][13]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Summary and Future Directions

Both this compound and BYL719 demonstrate significant antitumor activity in preclinical models of PIK3CA-mutated cancers. BYL719's high selectivity for PI3Kα makes it a targeted agent for tumors driven by PIK3CA mutations. This compound's dual inhibition of PI3Kα and PI3Kδ may offer advantages in certain contexts, potentially overcoming resistance mechanisms or targeting a broader range of tumors.

The choice between these inhibitors for further clinical development will depend on a variety of factors, including their efficacy in specific cancer subtypes, their safety profiles, and their potential for combination therapies. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to elucidate the relative strengths of these promising therapeutic agents. Direct head-to-head preclinical trials are warranted to provide a more definitive comparison and to guide clinical trial design.

References

A Comparative Analysis of AZD-8835 and Pan-PI3K Inhibitors in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the isoform-selective PI3K inhibitor AZD-8835 against broader-acting pan-PI3K inhibitors in the context of breast cancer cell models. This analysis is supported by experimental data on their efficacy, selectivity, and underlying mechanisms of action.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its frequent dysregulation in breast cancer has made it a prime therapeutic target.[1] While pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have been developed, their clinical utility has often been hampered by significant toxicities.[2][3] This has led to the development of isoform-selective inhibitors like this compound, which aims to improve the therapeutic index by targeting specific PI3K isoforms implicated in cancer progression.[4]

Mechanism of Action and Isoform Selectivity

This compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms, with significantly less activity against PI3Kβ and PI3Kγ.[5][6][7] This selectivity is crucial as the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, is one of the most frequently mutated oncogenes in breast cancer.[4] In contrast, pan-PI3K inhibitors like buparlisib (BKM120), pictilisib (GDC-0941), and copanlisib (BAY 80-6946) non-selectively inhibit all four class I isoforms.[2][5][8] This broad activity can lead to a wider range of side effects, as different PI3K isoforms play diverse physiological roles.[3] For instance, adverse effects associated with pan-PI3K inhibitors include rash, hyperglycemia, diarrhea, and fatigue.[2]

Below is a diagram illustrating the PI3K signaling pathway and the points of intervention for both this compound and pan-PI3K inhibitors.

PI3K_Pathway PI3K Signaling Pathway and Inhibitor Targets cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation AZD8835 This compound (PI3Kα/δ selective) AZD8835->PI3K Inhibits PI3Kα/δ PanPI3Ki Pan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib) PanPI3Ki->PI3K Inhibits all class I isoforms Western_Blot_Workflow Western Blotting Experimental Workflow start Start: Breast Cancer Cell Culture treatment Treatment with PI3K Inhibitor start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Pathway Inhibition Assessment analysis->end

References

Validating In Vivo Target Engagement of AZD-8835: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate engages its intended target in a living organism is a critical step in preclinical development. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of AZD-8835, a potent dual PI3Kα/δ inhibitor, against other selective PI3K inhibitors.

This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1] Its mechanism of action involves blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to the inhibition of tumor cell growth and survival.[2] This guide will detail experimental approaches to confirm this compound's engagement with its targets in vivo and compare its performance with isoform-selective PI3K inhibitors.

Comparative Analysis of PI3K Inhibitors

To provide a comprehensive context for this compound's performance, this guide includes a comparison with inhibitors targeting different PI3K isoforms:

  • Idelalisib (PI3Kδ selective): Approved for the treatment of certain B-cell malignancies where the PI3Kδ isoform is hyperactive.

  • Alpelisib (PI3Kα selective): Approved for certain types of breast cancer with PIK3CA mutations, the gene encoding the p110α catalytic subunit.

  • Buparlisib (Pan-PI3K inhibitor): Targets all four class I PI3K isoforms.

  • GSK2636771 (PI3Kβ selective): A selective inhibitor of the PI3K beta isoform, often investigated in tumors with PTEN loss.

The primary pharmacodynamic biomarker for assessing in vivo target engagement of PI3K inhibitors is the phosphorylation of Akt (p-Akt), a key downstream effector in the pathway. Inhibition of p-Akt provides direct evidence that the drug has reached its target and is exerting its intended biological effect.

Quantitative Data Presentation

The following tables summarize the in vivo performance of this compound and its comparators in inhibiting p-Akt in tumor xenograft models. Data has been compiled from various preclinical studies.

Table 1: In Vivo p-Akt Inhibition by this compound and Comparator PI3K Inhibitors

CompoundTarget Isoform(s)Animal ModelTumor ModelDosing Regimenp-Akt Inhibition (%)Reference
This compound PI3Kα, PI3KδMouseBT474 (Breast Cancer)50 mg/kg, single doseDose-dependent reduction[2]
Idelalisib PI3KδMouseB-ALL xenograftVariesSignificant inhibition[3]
Alpelisib PI3KαMouseHCC1954 (Breast Cancer)VariesSignificant reduction[4]
Buparlisib Pan-PI3K (α, β, δ, γ)RatGBM xenograftDose-dependentDose-dependent inhibition[5]
GSK2636771 PI3KβMousePC3 (Prostate Cancer)3-10 mg/kg, single doseDose-dependent decrease[6]

Note: Direct comparison of percentage inhibition is challenging due to variations in experimental conditions across studies. The data indicates a clear dose-dependent effect on p-Akt for all compounds.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for validating target engagement, the following diagrams are provided.

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTORC1->Downstream AZD8835 This compound AZD8835->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow In Vivo Target Engagement Workflow Xenograft Establish Tumor Xenografts in Mice Treatment Administer this compound or Comparator Compound Xenograft->Treatment Harvest Harvest Tumors at Defined Time Points Treatment->Harvest Analysis Analyze p-Akt Levels Harvest->Analysis WB Western Blot Analysis->WB IHC Immunohistochemistry (IHC) Analysis->IHC Data Quantify and Compare p-Akt Inhibition WB->Data IHC->Data

Caption: A typical experimental workflow for assessing in vivo target engagement.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo target engagement studies. Below are representative protocols for Western Blot and Immunohistochemistry analysis of p-Akt in tumor xenografts.

In Vivo Tumor Xenograft Study
  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., BT474 for breast cancer) under standard conditions.

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).

  • Drug Administration:

    • Randomize mice into treatment groups (vehicle control, this compound, and comparator compounds).

    • Administer the compounds orally or via the appropriate route at the desired doses and schedule.

  • Tumor Harvesting:

    • At specified time points after the final dose, euthanize the mice.

    • Excise the tumors, and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in 10% neutral-buffered formalin for immunohistochemistry.

Western Blot Analysis for p-Akt
  • Protein Extraction:

    • Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature the protein lysates and load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

Immunohistochemistry (IHC) for p-Akt
  • Tissue Processing and Sectioning:

    • Process the formalin-fixed tumors and embed them in paraffin.

    • Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

  • Antigen Retrieval and Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate-based buffer to unmask the antigen.

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific binding sites with a blocking serum.

    • Incubate the sections with a primary antibody against p-Akt.

  • Detection and Visualization:

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the color using a chromogen such as diaminobenzidine (DAB).

    • Counterstain the sections with hematoxylin.

    • Dehydrate and mount the slides.

    • Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.

Conclusion

Validating the in vivo target engagement of this compound is effectively achieved by measuring the inhibition of p-Akt in tumor xenograft models. This guide provides a framework for comparing the in vivo activity of this compound with other PI3K inhibitors targeting different isoforms. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies to confirm the mechanism of action and pharmacodynamic effects of novel PI3K pathway inhibitors. The consistent demonstration of dose-dependent p-Akt inhibition across various PI3K inhibitors underscores the robustness of this biomarker for in vivo target engagement studies.

References

AZD-8835: A Cross-Cancer Efficacy Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZD-8835 is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphoinositide 3-kinase (PI3K), a key signaling node frequently dysregulated in cancer. This guide provides a comprehensive cross-validation of this compound's efficacy across various cancer types, based on available preclinical data. It further compares its performance with other PI3K pathway inhibitors and details the experimental protocols utilized in these pivotal studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] By targeting the p110α and p110δ isoforms, this compound is particularly effective in tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[2][3] Inhibition of this pathway ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AZD8835 This compound AZD8835->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Akt->Inhibition S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Cross-Cancer Efficacy of this compound

The efficacy of this compound has been evaluated across a range of cancer types, with a significant emphasis on breast cancer. The sensitivity to this compound is strongly correlated with the presence of PIK3CA mutations.[2]

In Vitro Efficacy: Growth Inhibition (GI50)

A broad panel of 209 cancer cell lines was screened to determine the 50% growth inhibition concentration (GI50) of this compound.[2] The results highlight a preferential sensitivity in cell lines with PIK3CA mutations.[2]

Table 1: In Vitro Efficacy of this compound in a Panel of Human Cancer Cell Lines

Cancer TypeCell LinePIK3CA StatusGI50 (µM)Reference
Breast CancerT47DH1047R Mutant0.20[2]
Breast CancerMCF7E545K Mutant0.31[2]
Breast CancerBT474K111N Mutant0.53[2]
Breast CancerMDA-MB-468Wild-Type9.33[2]
Mantle Cell LymphomaJeko-1Not Specified0.049 (IC50 for p-Akt)[4]
Ovarian CancerPEO1Not SpecifiedData not available; sensitizes to tamoxifen[5]
Various Cancers209 cell line panel32 Mutant, 177 Wild-Type46.9% of mutant lines sensitive (GI50 ≤ 1 µM) vs. 7.7% of wild-type lines[2]
In Vivo Efficacy: Tumor Growth Inhibition

Preclinical xenograft models have been instrumental in evaluating the in vivo anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatment ScheduleTumor Growth Inhibition (TGI) / RegressionReference
Breast CancerBT47425 mg/kg BID, continuous93% TGI[2]
Breast CancerMCF725 mg/kg BID, continuous25% Regression[2]
Breast CancerBT474100 mg/kg, days 1 & 4 BID (IHDS)36% Regression[6]
Ovarian CancerES250 mg/kg34.1% Tumor Inhibition[4]
Ovarian CancerES2100 mg/kg52.2% Tumor Inhibition[4]
Ovarian Cancer (Cisplatin-Resistant)ES2/CP50 mg/kg56.3% Tumor Inhibition[4]
Ovarian Cancer (Cisplatin-Resistant)ES2/CP100 mg/kg90.4% Tumor Inhibition[4]

Comparison with Other PI3K Pathway Inhibitors

While direct head-to-head preclinical studies are limited, data from various studies allow for an indirect comparison of this compound with other PI3K inhibitors like alpelisib (BYL719) and taselisib (GDC0032), as well as the Akt inhibitor AZD5363.

Table 3: Comparison of In Vivo Efficacy of this compound and Other PI3K/Akt Inhibitors in Ovarian Cancer

InhibitorTarget(s)Xenograft ModelTreatment DoseTumor Inhibition RateReference
This compound PI3Kα, PI3Kδ ES2 50 mg/kg 34.1% [4]
This compound PI3Kα, PI3Kδ ES2 100 mg/kg 52.2% [4]
AZD8186PI3Kβ, PI3KδES225 mg/kg32.6%[4]
AZD8186PI3Kβ, PI3KδES250 mg/kg44.6%[4]
AZD5363Akt1/2/3ES275 mg/kg46.2%[4]
AZD5363Akt1/2/3ES2150 mg/kg43.5%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cell Proliferation Assays
  • Method: Growth inhibition (GI50) was determined across a panel of 209 cancer cell lines. Cells were typically seeded in 384-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using assays such as CellTiter-Glo.[2]

  • Data Analysis: GI50 values, the concentration of the drug that inhibits cell growth by 50%, were calculated from dose-response curves.[2]

Cell_Proliferation_Workflow start Seed Cancer Cell Lines drug_treatment Treat with this compound (Concentration Gradient) start->drug_treatment incubation Incubate (e.g., 72 hours) drug_treatment->incubation viability_assay Assess Cell Viability (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data & Calculate GI50 viability_assay->data_analysis end GI50 Values data_analysis->end Xenograft_Workflow start Implant Human Cancer Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Growth Inhibition/Regression monitoring->endpoint

References

A Head-to-Head In Vitro Comparison of AZD-8835 and Taselisib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway have emerged as a critical area of research, particularly for tumors harboring mutations in the PIK3CA gene. This guide provides a detailed in vitro comparison of two prominent PI3K inhibitors: AZD-8835 and taselisib (GDC-0032). Both agents have been developed to target specific isoforms of the PI3K enzyme, aiming to disrupt aberrant signaling that drives tumor growth and proliferation.[1][2][3] This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the biochemical and cellular performance of these two compounds based on publicly available experimental data.

Biochemical Potency Against PI3K Isoforms

The selectivity profile of a PI3K inhibitor across the different Class I isoforms (α, β, δ, γ) is a key determinant of its therapeutic window and potential off-target effects. This compound is characterized as a potent dual inhibitor of PI3Kα and PI3Kδ, with lower activity against the β and γ isoforms.[4][5] Taselisib is also a potent inhibitor of the α, δ, and γ isoforms, but it notably spares the β isoform, exhibiting approximately 30-fold less inhibition.[6]

CompoundPI3Kα (IC50)PI3Kβ (IC50)PI3Kδ (IC50)PI3Kγ (IC50)
This compound 6.2 nM431 nM5.7 nM90 nM
Taselisib 0.29 nM (Ki)>10-fold selective over β0.12 nM (Ki)0.97 nM (Ki)
Data for this compound sourced from Selleck Chemicals product datasheet.[4] Data for Taselisib sourced from Selleck Chemicals product datasheet, presented as Ki values.[7]

Cellular Activity: Inhibition of PI3K Signaling and Cancer Cell Growth

The efficacy of these inhibitors was further assessed in cellular contexts, measuring their ability to inhibit the downstream PI3K pathway marker, phosphorylated AKT (p-AKT), and their anti-proliferative effects on cancer cell lines.

Inhibition of p-AKT in Isoform-Dependent Cell Lines

To confirm the isoform selectivity observed in biochemical assays, the inhibitors were tested in cell lines where PI3K signaling is predominantly driven by a single isoform. This compound demonstrated potent inhibition of p-AKT in cell lines dependent on PI3Kα (BT474) and PI3Kδ (JeKo-1), while showing significantly less potency in PI3Kβ-dependent (MDA-MB-468) and PI3Kγ-dependent (RAW264) cells.[4]

This compound Cell Line Isoform Dependence p-AKT Inhibition (IC50)
BT474PI3Kα57 nM
MDA-MB-468PI3Kβ3,500 nM
JeKo-1PI3Kδ49 nM
RAW264PI3Kγ530 nM
Data for this compound sourced from Selleck Chemicals product datasheet and a conference abstract.[4][5]

Taselisib has been shown to be particularly effective in cell lines with PIK3CA mutations, where it not only blocks kinase signaling but also induces the degradation of the mutant p110α protein, a unique mechanism that enhances its potency.[3][8]

Anti-Proliferative Activity in Cancer Cell Lines

A critical measure of an anti-cancer agent's potential is its ability to inhibit the growth of tumor cells. Both this compound and taselisib show preferential activity against cell lines with PIK3CA mutations.

This compound was tested against a large panel of cancer cell lines and showed sub-micromolar growth inhibition (GI50) in several PIK3CA-mutant breast cancer cell lines.[1][2]

This compound Cell Line Cancer Type PIK3CA Status Growth Inhibition (GI50)
BT474BreastK111N0.53 µM
MCF7BreastE545K0.31 µM
T47DBreastH1047R0.20 µM
Data for this compound sourced from a 2016 publication in Molecular Cancer Therapeutics.[1]

Taselisib also demonstrates potent, dose-dependent growth inhibition, particularly in uterine serous carcinoma (USC) cell lines harboring PIK3CA mutations and HER2 amplification.[9]

Taselisib Cell Line Group Cancer Type Genetic Status Growth Inhibition (IC50, Mean)
Group 1USCPIK3CA mutated / HER2+0.042 µM
Group 2USCPIK3CA wild-type / HER2-0.38 µM
Data for Taselisib sourced from a 2017 publication in Gynecologic Oncology.[9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor This compound Taselisib Inhibitor->PI3K Inhibit

PI3K/AKT signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cellular Cellular Assays b_start 1. Incubate PI3K Enzyme with Inhibitor b_add 2. Add Lipid Substrate & ATP b_start->b_add b_detect 3. Detect ADP Production (e.g., ADP-Glo) b_add->b_detect b_calc 4. Calculate IC50 b_detect->b_calc c_seed 1. Seed Cancer Cells (e.g., BT474, MCF7) c_treat 2. Treat with Inhibitor (Dose-Response) c_seed->c_treat c_pakt 3a. Western Blot for p-AKT/Total AKT c_treat->c_pakt c_prolif 3b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) c_treat->c_prolif c_analyze_pakt 4a. Quantify p-AKT Inhibition (IC50) c_pakt->c_analyze_pakt c_analyze_prolif 4b. Determine Growth Inhibition (GI50) c_prolif->c_analyze_prolif

Typical workflow for in vitro inhibitor evaluation.

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed methodologies representative of those used to evaluate PI3K inhibitors.

Biochemical PI3K Enzyme Assay (Adapta™ or ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified PI3K isoforms by measuring the amount of ADP produced during the kinase reaction.[10][11][12]

  • Reagents: Purified recombinant PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, kinase reaction buffer, and a detection kit such as ADP-Glo™.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or taselisib in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the PI3K enzyme to wells containing the diluted inhibitor or vehicle (DMSO).[11] Initiate the reaction by adding a mixture of the lipid substrate and ATP.[11] Incubate for 60 minutes at room temperature.[11]

  • Signal Detection: Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagent, which depletes the remaining ATP, and then adding a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.[13]

  • Cell Seeding: Seed cancer cells (e.g., MCF7, BT474) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the inhibitor or vehicle control.[13] Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement (MTT): Add MTT solution to each well and incubate for 3-4 hours.[13] The viable cells will reduce the MTT to formazan crystals. Dissolve the crystals by adding DMSO and measure the absorbance at 570 nm.[13]

  • Viability Measurement (CellTiter-Glo®): Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14] Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate GI50 or IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for p-AKT (Ser473) Inhibition

This method is used to directly measure the inhibition of the PI3K signaling pathway by detecting the phosphorylation status of its key downstream effector, AKT.[14][15]

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 3-4 hours to reduce basal pathway activity.[14] Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours before stimulating with a growth factor (e.g., insulin, PDGF) for 5-30 minutes to activate the PI3K pathway.[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[15] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (Ser473).[15] Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Re-probe the blot with an antibody for total AKT as a loading control. Quantify the band intensities to determine the ratio of p-AKT to total AKT at different inhibitor concentrations.

References

Comparative Analysis of AZD-8835 and Other Dual PI3Kα/δ Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AZD-8835 and other notable dual phosphatidylinositol 3-kinase (PI3K) alpha/delta (PI3Kα/δ) inhibitors. This analysis is supported by preclinical and clinical data to inform research and development decisions.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[1][2][3] The class I PI3K isoforms (α, β, δ, and γ) play distinct roles in these processes. PI3Kα is frequently mutated in solid tumors, while PI3Kδ is predominantly expressed in hematopoietic cells and is crucial for B-cell signaling.[3][4] Dual inhibition of PI3Kα and PI3Kδ therefore presents a promising strategy to target both the tumor cells directly and the tumor microenvironment.

This guide focuses on a comparative analysis of this compound, a potent and selective dual PI3Kα/δ inhibitor, with other significant PI3K inhibitors, including the pan-PI3K inhibitor copanlisib, the dual PI3Kδ/γ inhibitor duvelisib, and the pan-PI3K inhibitor pictilisib (GDC-0941).

Biochemical Potency and Selectivity

The in vitro enzymatic activity of these inhibitors against the class I PI3K isoforms is a key determinant of their therapeutic window and potential off-target effects. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
This compound 6.2[5][6]431[5][6]5.7[5][6]90[5][6]
Copanlisib 0.5[7][8][9][10]3.7[7][8][9][10]0.7[7][8][9][10]6.4[7][8][9][10]
Duvelisib 1602[11]85[11]2.5[11]27.4[11]
Pictilisib (GDC-0941) 3[1][12][13]33[1][12][13]3[1][12][13]75[1][12][13]

Table 1: In Vitro Enzymatic Activity of PI3K Inhibitors Against Class I Isoforms.

This compound demonstrates high potency against both PI3Kα and PI3Kδ with excellent selectivity over the β isoform.[5][6] Copanlisib acts as a pan-PI3K inhibitor with potent activity against all four class I isoforms.[7][8][9][10] Duvelisib is most potent against the δ and γ isoforms, with significantly less activity against the α and β isoforms.[11] Pictilisib is a potent inhibitor of PI3Kα and δ, with moderate selectivity against the β and γ isoforms.[1][12][13]

Cellular Activity

The efficacy of these inhibitors in a cellular context is assessed by their ability to inhibit the PI3K signaling pathway, often measured by the phosphorylation of Akt (p-Akt), and their impact on cell proliferation (GI50).

InhibitorCell LineKey Mutation(s)Cellular p-Akt IC50 (nM)Cell Proliferation GI50 (µM)
This compound BT474 (Breast)PIK3CA mutant57[5]0.53[14]
JeKo-1 (Mantle Cell)-49[5]-
MDA-MB-468 (Breast)PTEN null3500[5]-
Copanlisib HuCCT-1 (Bile Duct)KRAS G12D-0.147
EGI-1 (Bile Duct)KRAS G12D-0.137
Duvelisib Primary B-cells--0.0005
Primary T-cells--0.0095
Pictilisib (GDC-0941) U87MG (Glioblastoma)PTEN null460.95[12]
PC3 (Prostate)PTEN null370.28[12]
MDA-MB-361 (Breast)PIK3CA mutant280.72[12]

Table 2: Cellular Activity of PI3K Inhibitors in Various Cancer Cell Lines.

This compound effectively inhibits p-Akt in cell lines dependent on PI3Kα and PI3Kδ signaling.[5] Copanlisib and pictilisib also demonstrate potent anti-proliferative effects in various cancer cell lines.[8][12] Duvelisib shows strong anti-proliferative activity against primary B and T cells.[15]

Clinical Performance

Clinical trials provide crucial data on the efficacy and safety of these inhibitors in patients.

InhibitorIndicationClinical TrialKey Efficacy ResultsCommon Adverse Events (Grade ≥3)
This compound Advanced Solid TumorsPhase I (NCT01791985)Data not yet fully reported.Not yet fully reported.
Copanlisib Relapsed Follicular LymphomaPhase II (CHRONOS-1)ORR: 58.7% (14.4% CR); Median DoR: 12.2 months[16][17]Hyperglycemia, hypertension, neutropenia, lung infections[16]
Duvelisib Relapsed/Refractory CLL/SLLPhase III (DUO)Median PFS: 13.3 months (vs. 9.9 months with ofatumumab); ORR: 74% (vs. 45%)[2][18]Neutropenia, diarrhea/colitis, infection, cutaneous reactions, pneumonitis[18]
Pictilisib (GDC-0941) Advanced Solid TumorsPhase IPartial responses observed in melanoma and ovarian cancer; Recommended Phase II dose: 330 mg once-daily[1][19]Maculopapular rash, nausea, fatigue[1][19]

Table 3: Summary of Clinical Trial Results for PI3K Inhibitors.

Copanlisib and duvelisib have received regulatory approval for specific hematologic malignancies based on their demonstrated clinical efficacy.[18] The clinical development of this compound is ongoing. Pictilisib has shown signs of anti-tumor activity in early-phase trials.[1][19]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Metabolism Metabolism AKT->Metabolism Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor PI3K Inhibitor (e.g., this compound) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start: Select PI3K Inhibitor Enzyme_Assay In Vitro Enzyme Assay Start->Enzyme_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture IC50_Determination Determine IC50 values (α, β, δ, γ) Enzyme_Assay->IC50_Determination End End: Comparative Analysis IC50_Determination->End Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-Akt, Total Akt) Inhibitor_Treatment->Western_Blot Cell_Proliferation Cell Proliferation Assay (e.g., MTS) Inhibitor_Treatment->Cell_Proliferation Cellular_IC50 Determine Cellular IC50 & GI50 Western_Blot->Cellular_IC50 Cell_Proliferation->Cellular_IC50 In_Vivo In Vivo Xenograft Model Cellular_IC50->In_Vivo Efficacy_Study Evaluate Tumor Growth Inhibition In_Vivo->Efficacy_Study Efficacy_Study->End

Caption: A generalized experimental workflow.

Experimental Protocols

In Vitro PI3K Enzyme Activity Assay (General Protocol)

This assay quantifies the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor to determine its IC50 value. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2).

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • Lipid substrate vesicles (e.g., PI or PIP2)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Stop solution (e.g., 1N HCl)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a reaction plate, combine the kinase reaction buffer, lipid substrate vesicles, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the PI3K enzyme and [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids containing the radiolabeled product.

  • Quantify the radioactivity of the product using a scintillation counter.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Phosphorylated Akt (Ser473) (General Protocol)

This immunoassay is used to detect the phosphorylation status of Akt at Serine 473, a key downstream marker of PI3K pathway activation, in cells treated with a PI3K inhibitor.

Materials:

  • Cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with the PI3K inhibitor at various concentrations for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Akt to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Conclusion

This compound emerges as a potent and selective dual PI3Kα/δ inhibitor with promising preclinical activity. Its selectivity profile suggests a potential for a favorable therapeutic window by sparing the PI3Kβ isoform, which has been linked to insulin signaling. The comparative analysis with other PI3K inhibitors highlights the diverse landscape of targeting this critical pathway. Copanlisib's pan-inhibitory profile has shown efficacy in hematologic malignancies but may be associated with broader on-target toxicities. Duvelisib's δ/γ selectivity is well-suited for B-cell malignancies. Pictilisib's α/δ inhibition has demonstrated early signs of activity in solid tumors.

The ongoing clinical evaluation of this compound will be crucial in defining its therapeutic potential and positioning within the growing armamentarium of PI3K pathway inhibitors. The data presented in this guide provides a framework for researchers to understand the key characteristics of these compounds and to inform the design of future studies.

References

Dual Blockade of PI3K and BTK Pathways: A Synergistic Approach in Lymphoma Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A promising therapeutic strategy for certain types of lymphoma, particularly the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), involves the combination of AZD-8835 and ibrutinib. This combination therapy targets two crucial signaling pathways involved in tumor cell survival and proliferation, the Phosphoinositide 3-kinase (PI3K) and B-cell receptor (BCR) pathways, respectively. Preclinical studies have demonstrated a synergistic effect, leading to enhanced cancer cell death and tumor growth inhibition.

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has shown significant efficacy in various B-cell malignancies. It functions by irreversibly binding to BTK, a key component of the BCR signaling pathway, thereby inhibiting downstream signals that promote B-cell proliferation and survival. This compound is a potent inhibitor of the PI3Kα and PI3Kδ isoforms. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers, including lymphoma. The dual targeting of these pathways with ibrutinib and this compound has been shown to be more effective than either agent alone, particularly in ABC-DLBCL, a subtype known for its dependence on chronic active BCR signaling.

Comparative Efficacy: In Vitro and In Vivo Studies

The synergistic activity of this compound and ibrutinib has been validated in both laboratory cell line experiments and in animal models of lymphoma.

In Vitro Synergistic Effects

The combination of this compound and ibrutinib has been shown to be highly synergistic in inducing cell death in ABC-DLBCL cell lines. A key study identified this combination through a pharmacological screen, highlighting its potential as a targeted therapy.

Cell LineTreatmentObservationReference
ABC-DLBCLThis compound + IbrutinibSynergistic induction of apoptosis and inhibition of cell proliferation.(Erdmann et al., 2017)
In Vivo Tumor Growth Inhibition

In xenograft models, where human lymphoma cells are implanted into immunodeficient mice, the combination of this compound and ibrutinib resulted in significant tumor growth inhibition, surpassing the effects of each drug administered individually.

Animal ModelTreatmentOutcomeReference
ABC-DLBCL XenograftThis compound + IbrutinibSignificant tumor growth inhibition compared to single-agent treatment.(Erdmann et al., 2017)

Signaling Pathways and Mechanism of Synergy

The synergistic effect of this compound and ibrutinib stems from the simultaneous blockade of two key survival pathways in lymphoma cells.

Figure 1. Signaling pathway demonstrating the synergistic action of ibrutinib and this compound.

Experimental Protocols

To validate the synergistic effects of this compound and ibrutinib, several key experiments are typically performed.

Cell Viability Assay

This assay measures the number of viable cells after treatment with the drugs, alone and in combination.

Protocol:

  • Cell Seeding: Seed lymphoma cell lines (e.g., TMD8, HBL-1) in 96-well plates at a density of 1 x 10^4 cells per well.

  • Drug Treatment: Treat the cells with a dose range of this compound, ibrutinib, and the combination of both drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay

This assay quantifies the percentage of cells undergoing programmed cell death (apoptosis).

Protocol:

  • Cell Treatment: Treat lymphoma cells with this compound, ibrutinib, or the combination at predetermined concentrations for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

This technique is used to detect changes in the levels of key proteins in the signaling pathways targeted by the drugs.

Protocol:

  • Protein Extraction: Treat lymphoma cells with the drugs for a specified time (e.g., 24 hours), then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., phospho-BTK, phospho-AKT, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Densitometry analysis can be used to quantify the relative protein expression levels.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments cell_culture Lymphoma Cell Culture drug_treatment Treat with this compound, Ibrutinib, and Combination cell_culture->drug_treatment viability Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) drug_treatment->apoptosis western_blot Western Blot Analysis (p-BTK, p-AKT, c-Caspase-3) drug_treatment->western_blot xenograft Establish Lymphoma Xenograft Model in_vivo_treatment Treat Mice with this compound, Ibrutinib, and Combination xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Volume in_vivo_treatment->tumor_measurement

Figure 2. General experimental workflow for validating synergy.

Conclusion

The combination of this compound and ibrutinib represents a rational and promising therapeutic strategy for lymphoma, particularly for the ABC subtype of DLBCL. By simultaneously targeting the PI3K and BCR signaling pathways, this combination therapy induces synergistic anti-tumor effects, offering a potential improvement over single-agent treatments. Further clinical investigation is warranted to fully evaluate the efficacy and safety of this combination in patients.

Assessing the Potential of AZD-8835 in Combination with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cambridge, MA – November 19, 2025 – This guide provides a comprehensive assessment of the investigational PI3Kα/δ inhibitor, AZD-8835, and its potential utility in combination with standard chemotherapy for the treatment of cancer. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and a comparative look at the broader class of PI3K inhibitors.

It is important to note that AstraZeneca discontinued the development of this compound for solid tumors in 2016.[1] The reasons for this decision have not been publicly detailed but are a critical consideration in the overall assessment of this compound. While direct clinical data for this compound in combination with cytotoxic chemotherapy is limited, preclinical studies and data from other PI3K inhibitors can offer valuable insights into the potential benefits and challenges of such a therapeutic strategy.

This compound: Mechanism of Action

This compound is a potent and selective dual inhibitor of the p110α and p110δ isoforms of phosphatidylinositol 3-kinase (PI3K).[2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[2] this compound was shown to be a potent inhibitor of wild-type PI3Kα as well as the common hotspot mutants E545K and H1047R.[3] By inhibiting both PI3Kα, which is frequently mutated in solid tumors, and PI3Kδ, which plays a role in hematological malignancies and immune cell function, this compound was positioned as a promising therapeutic agent.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 S6K->Proliferation _4EBP1->Proliferation AZD8835 This compound AZD8835->PI3K Inhibition Chemotherapy Standard Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Proliferation Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Preclinical Data: this compound in Combination with Targeted Therapies

The most robust preclinical data for this compound comes from studies in estrogen receptor-positive (ER+) breast cancer models, where it was evaluated as a monotherapy and in combination with other targeted agents. A key study demonstrated that an intermittent high-dose scheduling (IHDS) of this compound could induce tumor regression.[2][3] When combined with the ER inhibitor fulvestrant or the CDK4/6 inhibitor palbociclib, this compound IHDS led to enhanced antitumor activity, with tumor regressions of up to 92% in xenograft models.[2]

Table 1: Preclinical Efficacy of this compound Combinations in ER+ Breast Cancer Xenograft Models

Treatment GroupDosing ScheduleTumor Growth Inhibition/RegressionReference
This compound (monotherapy)Intermittent High-DoseTumor Regression[2]
This compound + FulvestrantIntermittent High-DoseEnhanced Tumor Regression[2]
This compound + PalbociclibIntermittent High-DoseEnhanced Tumor Regression[2]

Assessing the Benefit with Standard Chemotherapy: A Comparative Outlook

Table 2: Representative Studies of Other PI3K Inhibitors with Chemotherapy

PI3K InhibitorChemotherapy AgentCancer TypeKey FindingsReference
Alpelisib (PI3Kα specific)PaclitaxelGastric CancerSynergistic anti-proliferative and anti-migratory effects in PIK3CA mutant cells.
Buparlisib (pan-PI3K)PaclitaxelBreast CancerModest clinical activity observed.
Taselisib (PI3Kα/γ/δ)PaclitaxelSolid TumorsPhase Ib trial showed manageable safety profile.
Copanlisib (pan-PI3K)EribulinTriple-Negative Breast CancerEnhanced tumor growth inhibition in PDX models.

Experimental Protocols

While specific protocols for this compound with chemotherapy are unavailable, a generalizable workflow for assessing such a combination in a preclinical setting is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Monotherapy Monotherapy Viability Assays (this compound, Chemotherapy) Cell_Lines->Monotherapy Combination Combination Viability Assays (Synergy Analysis) Monotherapy->Combination Mechanism Mechanistic Studies (Western Blot, FACS) Combination->Mechanism Xenograft Establish Tumor Xenografts in Mice Mechanism->Xenograft Treatment Treat with Vehicle, Monotherapies, and Combination Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Tumor_Measurement->PD_Analysis

Caption: A general experimental workflow for preclinical assessment.

Key Methodologies from this compound Preclinical Studies:
  • Cell Line Proliferation Assays: Growth inhibition was typically measured using assays that determine cell viability after a set exposure time to the drug(s).

  • Western Blotting: This technique was used to assess the inhibition of the PI3K pathway by measuring the phosphorylation levels of key downstream proteins like Akt.

  • In Vivo Xenograft Models: Human cancer cell lines were implanted in immunocompromised mice to generate tumors. These mice were then treated with the investigational agents, and tumor volume was measured over time to assess efficacy.[2]

  • Pharmacodynamic (PD) Analysis: Tumor samples from treated animals were analyzed to confirm that the drug was hitting its target and modulating the intended signaling pathway.[2]

Conclusion and Future Perspectives

Although the development of this compound for solid tumors has been discontinued, the preclinical data, particularly the success of the intermittent high-dose scheduling and the potent synergy with other targeted agents, highlights the potential of dual PI3Kα/δ inhibition. For the broader field, the exploration of PI3K inhibitors in combination with standard chemotherapy remains an area of active research. Key challenges include managing toxicities and identifying patient populations most likely to benefit, potentially through the use of biomarkers such as PIK3CA mutation status. Future research in this area will likely focus on more selective PI3K inhibitors and novel dosing strategies to improve the therapeutic index of these combination therapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AZD-8835

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of AZD-8835, a potent inhibitor of PI3Kα and PI3Kδ, is critical for maintaining laboratory safety and ensuring environmental protection. As a compound classified for causing organ damage through prolonged or repeated exposure, strict adherence to established protocols is mandatory for all researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused product, empty containers, contaminated PPE (gloves, etc.), and any labware (e.g., pipette tips, vials).

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.

  • Waste Containment:

    • Solid waste should be placed in a clearly labeled, sealed, and puncture-proof container. The container must be compatible with the chemical nature of the waste.

    • Liquid waste containing this compound should be collected in a labeled, leak-proof container. Ensure the container material is compatible with the solvents used.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

  • Disposal:

    • This compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.

ParameterValueSource
GHS Hazard StatementH372: Causes damage to organs through prolonged or repeated exposurePubChem
GHS Precautionary Statement (Disposal)P501: Dispose of contents/container in accordance with local/regional/national/international regulationsPubChem

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemicals and information typically found in Safety Data Sheets (SDS) for compounds of this nature. The GHS classification is provided by PubChem.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate contain_solid Contain Solid Waste in Labeled, Sealed Container segregate->contain_solid contain_liquid Contain Liquid Waste in Labeled, Leak-Proof Container segregate->contain_liquid store Store Waste in Designated Secure Area contain_solid->store contain_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company contact_ehs->disposal end End: Proper Disposal Complete disposal->end

This compound Disposal Workflow

Essential Safety and Logistical Information for Handling AZD-8835

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like AZD-8835 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and build trust in your safety protocols.

This compound is identified as a health hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is classified as H372, indicating it "Causes damage to organs through prolonged or repeated exposure"[1]. This necessitates stringent adherence to safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Primary Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer layer frequently and the inner layer upon leaving the designated handling area or in case of contamination.
Lab CoatA dedicated, disposable, back-closing lab coat is recommended. It should not be worn outside of the laboratory.
Safety Glasses with Side Shields or GogglesProtect eyes from splashes and aerosols.
Secondary Protection (Based on Risk Assessment) Respiratory ProtectionFor procedures that may generate dust or aerosols (e.g., weighing, preparing solutions), a NIOSH-approved respirator (e.g., N95 or higher) is required. Use within a certified chemical fume hood or glove box.
Face ShieldIn addition to safety glasses/goggles, a face shield should be used when there is a significant risk of splashes.
Protective SleevesDisposable sleeves should be worn to protect the arms.

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure to this compound. The following diagram and procedural steps outline a safe handling process.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather and Don PPE prep_area->gather_ppe prep_materials Prepare All Necessary Materials gather_ppe->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

This compound Handling Workflow

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood, ventilated balance enclosure, or glove box.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Before handling the compound, gather all required equipment and reagents to minimize movement in and out of the designated area.

  • Handling (within a containment device):

    • Weighing: If weighing the solid form, do so within a ventilated balance enclosure or glove box to prevent inhalation of dust particles.

    • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

    • Experimental Use: Conduct all experimental procedures involving this compound within a primary engineering control (e.g., fume hood).

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be used (e.g., a mild detergent followed by 70% ethanol), but always consult your institution's safety guidelines.

    • Waste Disposal: All materials contaminated with this compound are considered hazardous waste. This includes pipette tips, tubes, gloves, and disposable lab coats.

    • PPE Removal: Remove PPE in a manner that avoids self-contamination, typically by removing the most contaminated items first (e.g., outer gloves).

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of in a clearly labeled, sealed container for hazardous chemical waste.
Solutions containing this compound Collect in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
Contaminated Labware (disposable) Place in a designated hazardous waste bag or container. This includes gloves, pipette tips, tubes, and other disposables.
Contaminated Labware (reusable) Decontaminate thoroughly with a validated procedure before washing and reusing.

All hazardous pharmaceutical waste should be collected by a certified hazardous waste management company for incineration at a permitted facility[2]. Ensure that all waste containers are clearly labeled as "Hazardous Waste Pharmaceuticals" and include the chemical name.

GHS Precautionary Statements for this compound

The following precautionary statements are associated with the H372 hazard classification and must be followed[1][3][4][5][6]:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P319: Get medical help if you feel unwell.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Signaling Pathway of this compound

This compound is an inhibitor of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Understanding this pathway is key to its application in research.

This compound Mechanism of Action cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3Kα / PI3Kδ Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth AZD8835 This compound AZD8835->PI3K Inhibits

This compound Inhibition of the PI3K Pathway

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their experimental work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical you are working with.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.